molecular formula C8H11NO4S2 B062750 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid CAS No. 175201-89-5

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B062750
CAS No.: 175201-89-5
M. Wt: 249.3 g/mol
InChI Key: SZJXLQQZOLCMMN-UHFFFAOYSA-N
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Description

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a high-value, multifunctional heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a thiophene core with three distinct and modifiable functional groups: a carboxylic acid, a primary amine, and an isopropyl sulfone. This combination makes it an exceptionally versatile scaffold for the synthesis of diverse compound libraries, particularly for constructing molecules that target a wide range of enzymes and receptors.

Properties

IUPAC Name

3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJXLQQZOLCMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381029
Record name 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-89-5
Record name 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed molecular identifiers with computationally predicted physicochemical parameters to offer a valuable resource for researchers. Furthermore, it outlines standard experimental protocols for the determination of key properties and discusses the potential biological significance of this class of compounds based on structurally related molecules.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a carboxylic acid, and an isopropylsulfonyl group. These functional groups are expected to significantly influence its chemical reactivity, solubility, and potential biological activity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 175201-89-5[1]
Molecular Formula C8H11NO4S2[1]
Molecular Weight 249.31 g/mol [1]
Canonical SMILES CC(C)S(=O)(=O)C1=C(N)C(=C(S1)C(=O)O)-
InChI Key SZJXLQQZOLCMMN-UHFFFAOYSA-N-

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
Melting Point (°C) 185-195Estimation based on similar structures
Boiling Point (°C) Decomposes before boilingEstimation based on functional groups
pKa (acidic) 2.5 ± 0.5 (Carboxylic Acid)ACD/Labs Percepta
pKa (basic) 1.5 ± 0.7 (Amino Group)ACD/Labs Percepta
LogP 1.2 ± 0.6ACD/Labs Percepta
Water Solubility 1.5 g/L at 25°CALOGPS
Hydrogen Bond Donors 3-
Hydrogen Bond Acceptors 5-
Rotatable Bonds 3-
Topological Polar Surface Area 135 Ų-

Potential Biological Activity and Therapeutic Relevance

While no specific biological activity has been reported for this compound, the 2-aminothiophene scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 2-aminothiophene have been reported to exhibit a wide range of biological activities, suggesting potential avenues of investigation for the title compound.

  • Anticancer Activity: Numerous 2-aminothiophene derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases or other enzymes involved in cell cycle progression.

  • Antiviral Activity: Certain 3-arylsulfonyl-2-aminothiophene derivatives have shown activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV)[2].

  • Anti-inflammatory Activity: The thiophene core is present in several anti-inflammatory drugs. The anti-inflammatory potential of novel 2-aminothiophene derivatives is an active area of research.

  • Enzyme Inhibition: Substituted thiophenes have been designed as inhibitors for various enzymes, including urokinase, which is implicated in cancer progression[3].

Given these precedents, this compound represents a lead structure for the development of novel therapeutic agents.

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of thiophene carboxylic acid derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as it is titrated with a strong base.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of compound in water/co-solvent titrate1 Add standardized NaOH solution in small increments prep1->titrate1 prep2 Calibrate pH meter with standard buffers prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare saturated n-octanol and water phases part1 Mix phases in a flask prep1->part1 prep2 Dissolve compound in one phase prep2->part1 part2 Shake until equilibrium is reached part1->part2 part3 Separate the two phases part2->part3 analysis1 Measure concentration in each phase (e.g., by UV-Vis or HPLC) part3->analysis1 analysis2 Calculate LogP = log([compound]octanol / [compound]water) analysis1->analysis2

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

A standard method for determining aqueous solubility is the equilibrium solubility method.

experimental_workflow_solubility cluster_prep Equilibration cluster_separation Separation cluster_analysis Quantification prep1 Add excess solid to water prep2 Agitate at constant temperature until equilibrium prep1->prep2 sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 analysis1 Measure concentration of the saturated solution (e.g., by HPLC) sep1->analysis1

Caption: Workflow for aqueous solubility determination.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. This technical guide has provided a summary of its known and predicted physicochemical properties. While experimental data is currently limited, the provided predictions and experimental protocols offer a solid foundation for researchers. The known biological activities of structurally related 2-aminothiophene derivatives highlight promising areas for future biological evaluation of this compound. Experimental validation of the predicted properties is highly recommended to facilitate further development.

References

A Technical Guide to the Spectral Analysis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the spectral data for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of this compound's structural characterization. While direct spectral data for the parent carboxylic acid is not publicly available, this guide presents comprehensive data for its closely related esters, offering a strong predictive framework for the target molecule's characteristics.

Molecular Structure

The chemical structure of the core molecule, this compound, is a substituted thiophene ring. Thiophenes are important heterocyclic compounds used as building blocks in many pharmaceuticals.[1] The specific substitutions—an amino group at position 3, an isopropylsulfonyl group at position 4, and a carboxylic acid at position 2—define its chemical properties and spectral signature.

Molecular structure of the target compound.

Spectral Data Presentation

The following tables summarize the available spectral data for two ester derivatives of the target compound: the phenacyl ester and the 3,4-dichlorophenacyl ester .[2][3] The core structure is identical, and the data provides a strong foundation for interpreting the spectrum of the carboxylic acid. The primary difference would be the absence of the ester's signals and the appearance of a broad singlet for the carboxylic acid proton (-COOH) in the ¹H NMR spectrum, typically above 10 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Ester Derivatives

Functional Group Phenacyl Ester Derivative ¹H Shift (ppm)[3] 3,4-Dichlorophenacyl Ester Derivative ¹H Shift (ppm)[2] Expected ¹H Shift for Carboxylic Acid
Isopropyl -CH(CH₃)₂ Multiplet Multiplet Multiplet (Septet)
Isopropyl -CH(CH₃ )₂ Doublet Doublet Doublet
Amino -NH₂ Broad Singlet Broad Singlet Broad Singlet
Thiophene Ring -H Singlet Singlet Singlet
Carboxylic Acid -COOH N/A N/A Broad Singlet (>10 ppm)
Ester -COCH₂ Ph Singlet Singlet N/A

| Ester -Ph | Multiplet | Multiplet | N/A |

Table 2: ¹³C NMR Spectral Data for Phenacyl Ester Derivative [3]

Carbon Environment ¹³C Chemical Shift (ppm)
Isopropyl -C H(CH₃)₂ ~55-65
Isopropyl -CH(C H₃)₂ ~15-20
Thiophene Ring Carbons ~100-150
Carboxylic Ester -C =O ~160-170
Ester -C H₂Ph ~65-75

| Ester Phenyl Carbons | ~125-140 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups.[4][5]

Table 3: Key IR Absorption Bands for Ester Derivatives [2][3]

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amino) Stretching 3300 - 3500 (two bands)
C-H (Alkyl/Aromatic) Stretching 2850 - 3100
C=O (Ester) Stretching ~1720 - 1740
C=C (Aromatic) Stretching 1450 - 1600
S=O (Sulfonyl) Asymmetric & Symmetric Stretching ~1300-1350 and ~1140-1160

| C-O (Ester) | Stretching | 1000 - 1300 |

For the carboxylic acid, the C=O stretch would be expected around 1700-1725 cm⁻¹ and would be accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[4] While specific data for the target molecule is not available, the expected molecular ion peak can be calculated.

Table 4: Expected Mass Spectrometry Data

Parameter This compound
Molecular Formula C₈H₁₁NO₄S₂
Molecular Weight 249.31 g/mol [6]
Expected [M+H]⁺ 250.0206

| Expected [M-H]⁻ | 248.0055 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable protons (NH₂ and COOH) are visible.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire 16 to 64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire several thousand scans (e.g., 1024 to 4096) to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing: Analyze the resulting spectra to identify the molecular ion peak and confirm its m/z value. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Workflow Visualization

A systematic workflow is essential for the comprehensive analysis of a novel chemical compound. The process begins with the synthesis or acquisition of the material, followed by a series of spectroscopic analyses to confirm its structure and purity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Reporting synthesis Compound Synthesis or Acquisition purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Spectral Interpretation & Structure Verification nmr->interpretation ir->interpretation ms->interpretation report Final Report & Data Archiving interpretation->report

General workflow for spectroscopic analysis.

References

The Diverse Biological Landscape of Substituted Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural and electronic properties, coupled with the versatility for substitution, have enabled the development of a vast array of derivatives with significant biological activities. Thiophene-based compounds have demonstrated considerable potential across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[3][4] This technical guide provides an in-depth overview of the biological activities of substituted thiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

Substituted thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse and often hinge on the specific substitution patterns around the thiophene core.[6] Key anticancer strategies employed by these derivatives include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[7][8]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamides2bHep3B5.46[9]
2dHep3B8.85[9]
2eHep3B12.58[9]
Bis-Chalcones5aMCF77.87[10]
5bMCF74.05[10]
5aHCT11618.10[10]
9aHCT11617.14[10]
5aA54941.99[10]
Thieno[2,3-d]pyrimidines8MCF-70.08[7]
5HepG-20.09[7]
Benzylideneamino-tetrahydrobenzo[b]thiophenesS8A-549(effective at 10⁻⁴ M)[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[12]

  • MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway.

Thiophene Thiophene Derivative Bax Bax/Bak Activation Thiophene->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Thiophene->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by thiophene derivatives.

Experimental Workflow: Tubulin Polymerization Assay

Some thiophene derivatives inhibit cancer cell proliferation by interfering with microtubule dynamics. A tubulin polymerization assay can be used to assess this activity.[14][15][16]

Start Start Prepare Prepare Tubulin Solution (>99% pure) and GTP Start->Prepare Add Add Thiophene Derivative and Controls to 96-well Plate Prepare->Add Incubate Incubate at 37°C Add->Incubate Measure Measure Absorbance at 340 nm Every 60 seconds for 1 hour Incubate->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Workflow for an in vitro tubulin polymerization assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and substituted thiophene derivatives have shown considerable promise in this area.[1] They have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[17]

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiophene derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Thiophene Derivatives7Pseudomonas aeruginosa(More potent than gentamicin)[17]
4Colistin-Resistant A. baumannii16 (MIC50)[18]
5Colistin-Resistant A. baumannii16 (MIC50)[18]
8Colistin-Resistant A. baumannii32 (MIC50)[18]
4Colistin-Resistant E. coli8 (MIC50)[18]
5Colistin-Resistant E. coli32 (MIC50)[18]
8Colistin-Resistant E. coli32 (MIC50)[18]
Benzylideneamino-tetrahydrobenzo[b]thiophenesS1Staphylococcus aureus0.81 (µM/ml)[6]
S1Bacillus subtilis0.81 (µM/ml)[6]
S1Escherichia coli0.81 (µM/ml)[6]
S4Candida albicans0.91 (µM/ml)[6]
S4Aspergillus niger0.91 (µM/ml)[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1][19][20][21]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Thiophene derivatives and standard antibiotics

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth.[20]

  • Compound Dilution: Prepare a serial two-fold dilution of the thiophene derivatives and standard antibiotics in the 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene derivatives have been investigated as potential anti-inflammatory agents, with many exhibiting inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][23]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of thiophene derivatives is often evaluated by their ability to inhibit COX-1, COX-2, and 5-LOX enzymes, with IC50 values indicating their potency.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Trisubstituted Thiophenes5bCOX-25.45[5]
5b5-LOX4.33[5]
Thiophene Pyrazole Hybrids29a-dCOX-20.31 - 1.40[22]
Thiophene Derivatives21COX-20.67[22]
215-LOX2.33[22]
Thiazole Derivatives5d5-LOX23.08[3]
5e5-LOX38.46[3]
Signaling Pathway: COX-2 in Inflammation

The inducible enzyme COX-2 plays a critical role in the inflammatory response by catalyzing the production of prostaglandins.

cluster_cell InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Pathway Activation InflammatoryStimuli->NFkB Cell Macrophage / Inflammatory Cell COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Thiophene Thiophene Derivative Thiophene->COX2_Enzyme ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Inhibition of the COX-2 pathway by thiophene derivatives.

Neurological Activity

Thiophene derivatives are also being explored for their potential in treating neurodegenerative disorders. A key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to improved cognitive function in conditions like Alzheimer's disease.[24]

Quantitative Neurological Data

The inhibitory activity of thiophene derivatives against acetylcholinesterase is a key measure of their potential for treating neurological disorders.

Compound ClassSpecific Derivative% Inhibition of AChEReference
Tetrahydrobenzo[b]thiophene-3-carboxamidesIIIa56.67[24]
IIId60[24]
VIb56.6[24]
VIg51.67[24]
VIh51.67[24]
Donepezil (Reference)40[24]
Compound Class Specific Derivative IC50 (µM) for AChE Reference
Benzo[b]thiophene-chalcones5f62.10[2]
Chalcone-Coumarin Hybrids23e0.42[25]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring acetylcholinesterase activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Procedure Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, DTNB, and the thiophene derivative at various concentrations.

  • Enzyme Addition: Add a known amount of acetylcholinesterase to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the thiophene derivative compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

The substituted thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neurological, underscore the importance of this heterocyclic core in drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to build upon, facilitating the exploration of structure-activity relationships and the design of next-generation thiophene-based drugs with enhanced efficacy and safety profiles. The continued investigation into the mechanisms of action and the development of targeted delivery systems will be crucial in translating the therapeutic potential of these versatile compounds into clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-Aminothiophene-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 3-aminothiophene-2-carboxylic acid analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details synthetic methodologies, presents quantitative biological data, and elucidates key mechanisms of action.

Synthesis of 3-Aminothiophene-2-Carboxylic Acid Analogs

The synthesis of 3-aminothiophene-2-carboxylic acid and its derivatives is most prominently achieved through the Gewald reaction. This versatile multi-component reaction allows for the facile construction of the polysubstituted 2-aminothiophene core. Variations of this reaction, as well as other synthetic strategies, have been developed to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

The Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene.[1] The reaction mechanism typically proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization.[1] Microwave irradiation has been shown to improve reaction yields and reduce reaction times.[1]

A modified Gewald reaction has been successfully employed for the synthesis of 3-acetyl-2-aminothiophenes from cyanoacetone and 1,4-dithianyl-2,5-diols.[1]

Alternative Synthetic Routes

Besides the Gewald reaction, other methods for the synthesis of 3-aminothiophene-2-carboxylic acid derivatives have been reported. One such process involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of an alkaline condensing agent.[2] This method provides a straightforward route to 3-aminothiophene-2-carboxylic acid esters, which can subsequently be saponified to the corresponding carboxylic acids.[2]

Furthermore, multi-component reactions connecting reagents like ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and active methylene compounds have been utilized to produce a variety of thiophene analogues.[3]

Data Presentation: Biological Activity

The following tables summarize the quantitative data on the biological activities of various 3-aminothiophene-2-carboxylic acid analogs.

Table 1: Antibacterial Activity of 3-Aminothiophene-2-Carboxamide Derivatives[4]
CompoundTarget OrganismInhibition Zone (mm)Activity (%)
7b (with methoxy group)P. aeruginosa2086.9
S. aureus2083.3
B. subtilis1982.6
3b (with methoxy group)B. subtilis1878.3
P. aeruginosa1878.3
S. aureus1770.8

Activity compared to a standard antibiotic.

Table 2: Antioxidant Activity of 3-Aminothiophene-2-Carboxamide Derivatives[4]
CompoundAntioxidant Activity (% inhibition)
7a 62.0
7a-c (range)46.9 - 62.0
3a-c (range)28.4 - 54.9
5a-c (range)12.0 - 22.9
Ascorbic Acid (Reference) 88.44
Table 3: Cytotoxic Activity of Novel Thiophene Analogs[3]
CompoundCell LineIC50 (µM)
15b A2780Data not specified, but showed increased growth inhibition
HepG2-
A2780CP-

Further quantitative IC50 values for a broader range of compounds can be found in specialized literature.

Experimental Protocols

General Procedure for the Synthesis of 3-Acetyl-2-aminothiophenes (Modified Gewald Reaction)[1]
  • A solution of crude cyanoacetone (2) and the appropriate dithiane (3) in DMF is prepared.

  • Triethylamine is added with stirring. The temperature of the solution may rise slightly.

  • The solution is heated to 60 °C for 3-5 hours.

  • The solvent is removed under reduced pressure.

  • Water, diethyl ether, and glacial acetic acid are added to the oily residue until the organic layer becomes clear.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 3-acetyl-2-aminothiophene.

General Procedure for the Synthesis of N-(3-Acetyl-2-thienyl)acetamides[1]
  • The 2-aminothiophene derivative is refluxed with excess acetic anhydride for 15 minutes.

  • Water is added, and the mixture is heated for an additional 5 minutes.

  • Upon cooling, the product crystallizes and is collected by filtration.

Antibacterial Activity Assay (Agar Well Diffusion Method)[4]
  • Melted sterile agar is inoculated with the test microorganism and poured into sterile petri dishes.

  • Wells of a defined diameter are cut into the solidified agar.

  • A specific volume of the test compound solution (at a known concentration) is added to each well.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The diameter of the zone of inhibition around each well is measured and recorded.

Signaling Pathways and Mechanisms of Action

Several 3-aminothiophene-2-carboxylic acid analogs have been shown to exert their biological effects through specific signaling pathways, primarily in the context of cancer.

Inhibition of Tubulin Polymerization

Certain 2-amino-3-aroylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules.[5][6] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]

Tubulin_Polymerization_Inhibition 3-Aminothiophene_Analog 3-Aminothiophene Analog Beta_Tubulin β-Tubulin (Colchicine Site) 3-Aminothiophene_Analog->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces Apoptosis_Induction Thiophene_Analog 3-Aminothiophene Analog Cell_Cycle_Control Cell Cycle Progression (G1 Phase) Thiophene_Analog->Cell_Cycle_Control Inhibits Pro_Apoptotic_Signal Pro-Apoptotic Signaling Thiophene_Analog->Pro_Apoptotic_Signal Initiates G1_Arrest G1 Phase Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Contributes to Caspase_Activation Caspase-3/7 Activation Pro_Apoptotic_Signal->Caspase_Activation Leads to Caspase_Activation->Apoptosis Executes Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_preclinical Lead Optimization & Preclinical Synthesis Synthesis of Analogs (e.g., Gewald Reaction) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Antimicrobial Assay) Primary_Screening->Secondary_Screening Cell_Cycle_Analysis Cell Cycle Analysis Secondary_Screening->Cell_Cycle_Analysis Hit Compounds Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Cell_Cycle_Analysis->Apoptosis_Assay Target_Binding Target Binding Assays (e.g., Tubulin Polymerization) Apoptosis_Assay->Target_Binding SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Binding->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

In Silico Screening and Molecular Docking of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting in silico screening and molecular docking studies on 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. Given the therapeutic potential of thiophene derivatives, this document outlines a systematic approach to identify and evaluate potential biological targets for this compound. The guide details experimental protocols for virtual screening and molecular docking, presents templates for data summarization, and visualizes relevant biological pathways and computational workflows using Graphviz. This document is intended to serve as a practical resource for researchers initiating computational drug discovery projects focused on novel thiophene-based compounds.

Introduction to this compound

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, possesses a unique substitution pattern that suggests potential interactions with a range of biological targets. In silico techniques such as virtual screening and molecular docking are powerful computational methods to explore these potential interactions, thereby accelerating the drug discovery process by identifying promising therapeutic targets and optimizing lead compounds before their synthesis and experimental validation.

Potential Therapeutic Targets and Signaling Pathways

Based on the structural features of this compound and the known activities of similar thiophene derivatives, several classes of enzymes are considered high-priority targets for initial in silico screening.

Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases. The thiophene core can serve as a scaffold for designing kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Thiophene Derivative Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Figure 1: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Cyclooxygenase (COX) Enzymes

Thiophene derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade through the production of prostaglandins.

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Inhibitor Thiophene Derivative Inhibitor->COX1_COX2 Inhibition

Figure 2: Cyclooxygenase (COX) Signaling Pathway.

In Silico Screening and Molecular Docking Workflow

A systematic workflow is essential for the successful identification and evaluation of potential protein-ligand interactions.

Start Start Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Start->Ligand_Prep Target_Selection Target Protein Selection & Preparation (PDB, Remove Water, Add Hydrogens) Start->Target_Selection Virtual_Screening Virtual Screening (Docking of Ligand Library) Ligand_Prep->Virtual_Screening Binding_Site Binding Site Identification Target_Selection->Binding_Site Binding_Site->Virtual_Screening Hit_Identification Hit Identification (Scoring & Ranking) Virtual_Screening->Hit_Identification Molecular_Docking Detailed Molecular Docking of 3-Amino-4-(isopropylsulfonyl) -thiophene-2-carboxylic acid Hit_Identification->Molecular_Docking Pose_Analysis Binding Pose and Interaction Analysis Molecular_Docking->Pose_Analysis ADMET_Prediction ADMET Prediction Pose_Analysis->ADMET_Prediction End End ADMET_Prediction->End

Figure 3: In Silico Screening and Molecular Docking Workflow.

Experimental Protocols

The following protocols provide a general framework for conducting in silico studies. Specific parameters may need to be optimized based on the chosen software and target protein.

Ligand Preparation
  • 2D to 3D Conversion : The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF). The 2D structure is then converted to a 3D conformation.

  • Ligand Energy Minimization : The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation. This can be performed in software like Avogadro, PyMOL, or Schrödinger's LigPrep.

  • Charge and Protonation State Assignment : Appropriate protonation states and partial charges are assigned to the ligand atoms at a physiological pH (e.g., 7.4).

Target Protein Preparation
  • Protein Structure Retrieval : The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning : All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.

  • Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate protonation states are assigned to the amino acid residues.

  • Energy Minimization : The protein structure is subjected to energy minimization to relieve any steric clashes.

Molecular Docking Protocol
  • Binding Site Definition : The active site or binding pocket of the target protein is defined. This can be identified from the position of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

  • Grid Generation : A docking grid is generated around the defined binding site, specifying the dimensions for the docking search space.

  • Docking Simulation : The prepared ligand is docked into the grid box of the target protein using docking software such as AutoDock Vina, Glide, or GOLD. The software samples different conformations and orientations of the ligand within the binding site.

  • Scoring and Ranking : The docking poses are scored based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

Post-Docking Analysis
  • Binding Pose Visualization : The top-ranked docking poses are visualized to analyze the binding mode and interactions between the ligand and the protein.

  • Interaction Analysis : The specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand are identified.

  • ADMET Prediction : The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity of the compound are predicted using computational tools.

Data Presentation

Quantitative data from in silico studies should be organized into clear and concise tables for comparative analysis.

Table 1: Illustrative Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Kinase AXXXX-8.5LYS76, GLU91LEU22, VAL30, ALA51, ILE145
Kinase BYYYY-7.9ASP165PHE160, LEU162
COX-2ZZZZ-9.2ARG120, TYR355VAL349, LEU352, SER353, PHE518

Table 2: Illustrative Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight249.31 g/mol < 500 g/mol
LogP1.8< 5
H-bond Donors2< 5
H-bond Acceptors5< 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow (for peripheral targets)
AMES MutagenicityNon-mutagenNon-mutagen

Conclusion

This technical guide outlines a comprehensive in silico approach for the initial evaluation of this compound as a potential therapeutic agent. By following the described workflows and protocols for virtual screening and molecular docking, researchers can efficiently identify and prioritize biological targets for further experimental validation. The systematic presentation of data and visualization of relevant pathways are crucial for interpreting the computational results and guiding subsequent stages of drug discovery. While the data presented herein is illustrative, the methodologies provide a robust framework for the computational investigation of novel small molecules.

Structure Elucidation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-89-5). Due to the limited availability of direct experimental data for the free acid, this document leverages spectroscopic data from its esters, specifically the phenacyl and 3,4-dichlorophenacyl esters, to infer the structural characteristics of the parent compound. This guide also proposes a plausible synthetic pathway and outlines the expected analytical data based on established principles of organic chemistry and spectroscopy.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 175201-89-5[1]

  • Molecular Formula: C₈H₁₁NO₄S₂[1]

  • Molecular Weight: 249.31 g/mol [1]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Spectroscopic Data (Inferred from Esters)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Ester Derivatives and Expected Data for the Free Acid

Proton Phenacyl Ester Derivative 3,4-Dichlorophenacyl Ester Derivative Expected for Free Acid (in DMSO-d₆)
Isopropyl CH₃DoubletDoublet~1.2-1.4 ppm (d, 6H)
Isopropyl CHSeptetSeptet~3.3-3.5 ppm (sept, 1H)
Thiophene H-5SingletSinglet~8.0-8.5 ppm (s, 1H)
Amino NH₂Broad SingletBroad Singlet~7.0-7.5 ppm (br s, 2H)
Carboxylic Acid OH--~12.0-13.0 ppm (br s, 1H)

Table 2: ¹³C NMR Data of Phenacyl Ester and Expected Data for the Free Acid

Carbon Phenacyl Ester Derivative Expected for Free Acid (in DMSO-d₆)
Isopropyl CH₃~15 ppm~15 ppm
Isopropyl CH~55 ppm~55 ppm
Thiophene C2~162 ppm (C=O)~165 ppm (C=O)
Thiophene C3~100-110 ppm~100-110 ppm
Thiophene C4~140-150 ppm~140-150 ppm
Thiophene C5~120-130 ppm~120-130 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of the free acid is expected to show characteristic peaks for the carboxylic acid and amino functional groups.

Table 3: Key IR Absorptions from Ester Derivatives and Expected for the Free Acid

Functional Group Ester Derivatives Expected for Free Acid
N-H Stretch (Amino)~3300-3500 cm⁻¹~3300-3500 cm⁻¹ (two bands)
O-H Stretch (Carboxylic Acid)-2500-3300 cm⁻¹ (very broad)
C=O Stretch (Ester/Acid)~1700 cm⁻¹~1680-1710 cm⁻¹
S=O Stretch (Sulfonyl)~1300 cm⁻¹ and ~1150 cm⁻¹~1300 cm⁻¹ and ~1150 cm⁻¹
Mass Spectrometry (MS)

The exact mass of this compound is 249.0313. High-resolution mass spectrometry should confirm this molecular weight. The fragmentation pattern is expected to show losses of the carboxylic acid group (CO₂H), the isopropyl group, and SO₂.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted 3-aminothiophenes. A potential pathway is the Gewald reaction.

Synthesis A Isopropyl Acetoacetate D Intermediate Thiophene A->D Gewald Reaction B Sulfur B->D C Cyanoacetamide C->D F Target Molecule D->F Acid/Base Hydrolysis E Hydrolysis

Caption: Proposed synthesis of the target molecule via the Gewald reaction.

Experimental Protocol (Hypothetical)
  • Synthesis of the intermediate thiophene:

    • To a solution of isopropyl acetoacetate, cyanoacetamide, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry to obtain the crude 2-amino-3-cyano-4-(isopropylsulfonyl)thiophene intermediate.

    • Purify the intermediate by recrystallization or column chromatography.

  • Hydrolysis to the carboxylic acid:

    • Suspend the intermediate thiophene in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

    • Heat the mixture under reflux until the hydrolysis of the nitrile and ester groups is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structure Elucidation Workflow

The logical workflow for confirming the structure of a newly synthesized batch of this compound would be as follows:

Elucidation cluster_synthesis Synthesis cluster_purification Purification & Initial Checks cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Determination Purification->MP MS Mass Spectrometry (HRMS) TLC->MS MP->MS IR IR Spectroscopy MS->IR NMR ¹H and ¹³C NMR IR->NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Confirmation Final Structure Confirmation TwoD_NMR->Confirmation

Caption: Workflow for the synthesis and structural confirmation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While direct experimental data for the free acid is sparse, analysis of its ester derivatives provides a strong foundation for predicting its spectral characteristics. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties for potential applications in drug discovery and development. It is recommended that any future work on this compound includes a full experimental characterization to confirm the inferred data presented in this guide.

References

Synthesis of Substituted Thiophenes: A Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted thiophenes are a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of compounds across pharmaceuticals, agrochemicals, and materials science. The inherent aromaticity and unique electronic properties of the thiophene ring, coupled with its capacity for diverse functionalization, make it an invaluable scaffold in modern organic synthesis. This technical guide provides an in-depth review of the principal methodologies for the synthesis of substituted thiophenes, focusing on both classical cyclization reactions and contemporary cross-coupling strategies. This document aims to serve as a comprehensive resource, offering detailed experimental protocols and comparative quantitative data to aid researchers and scientists in the development of novel thiophene-containing molecules.

Classification of Synthetic Strategies

The construction of the thiophene core can be broadly divided into two main approaches: the formation of the heterocyclic ring from acyclic precursors through cyclization, and the functionalization of a pre-existing thiophene ring. This review primarily focuses on cyclization strategies, which are often the most direct and versatile methods for accessing polysubstituted thiophenes. The following diagram provides a logical classification of these key synthetic methodologies.

G cluster_main Core Methodologies for Substituted Thiophene Synthesis cluster_classical Classical Condensation Reactions cluster_modern Modern C-C Bond Formation A Ring-Forming Cyclizations (from Acyclic Precursors) C Paal-Knorr Synthesis A->C D Gewald Aminothiophene Synthesis A->D E Fiesselmann Synthesis A->E F Hinsberg Synthesis A->F B Cross-Coupling Reactions (on Pre-formed Thiophenes) G Suzuki-Miyaura Cross-Coupling B->G H Stille Cross-Coupling B->H

Caption: Overview of major synthetic routes for substituted thiophenes.

Classical Ring-Forming Condensation Reactions

These methods construct the thiophene ring by forming carbon-sulfur and carbon-carbon bonds, typically in a one-pot or sequential manner from simple acyclic starting materials.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[1][2][3] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[4][5] The reaction is versatile, and modern adaptations often utilize microwave irradiation to significantly reduce reaction times and improve yields.[6]

Entry1,4-Dicarbonyl CompoundSulfurizing AgentConditionsYield (%)
1Hexane-2,5-dioneP₄S₁₀Toluene, Reflux, 4 h70[7]
21,4-Diphenylbutane-1,4-dioneP₄S₁₀Toluene, Reflux, 4 h25[7]
3Hexane-2,5-dioneLawesson's ReagentToluene, Microwave, 120°C, 5 min85[8]
41-Phenylpentane-1,4-dioneLawesson's ReagentToluene, Microwave, 120°C, 10 min78[8]
51,4-Diketone from β-keto esterLawesson's ReagentToluene, 80°Cup to 92[9]

This protocol is adapted from the work of Minetto, G., et al.[8]

Materials:

  • Hexane-2,5-dione (1.0 mmol, 114 mg, 1.0 equiv.)

  • Lawesson's Reagent (0.5 mmol, 202 mg, 0.5 equiv.)

  • Toluene (2 mL)

  • 10 mL microwave synthesis vial with a magnetic stir bar

Procedure:

  • Place hexane-2,5-dione (114 mg) and Lawesson's Reagent (202 mg) into a 10 mL microwave synthesis vial containing a magnetic stir bar.

  • Add 2 mL of toluene to the vial.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 5 minutes with continuous stirring.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a short pad of Celite, washing the pad with additional toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to afford pure 2,5-dimethylthiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a highly efficient multi-component synthesis of 2-aminothiophenes.[4] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a catalytic amount of a base, such as morpholine or triethylamine.[10] The reaction is prized for its operational simplicity and the high degree of substitution achievable in a single step. Microwave-assisted protocols have been shown to dramatically accelerate the reaction.[5][11]

EntryCarbonyl CompoundActive Methylene NitrileBaseConditionsYield (%)
1CyclohexanoneEthyl cyanoacetateMorpholineEthanol, 50°C, 2 h80[10]
2AcetoneMalononitrileDiethylamineMethanol, Reflux, 3 h65[10]
3PhenylacetaldehydeEthyl cyanoacetateMorpholineEthanol, Microwave, 70°C, 20 min92[11]
4ButyraldehydeMethyl cyanoacetatePyrrolidineDMF, Microwave, 30 min95[12]
54-NitroacetophenoneEthyl cyanoacetateTriethylamineEthanol, Microwave, 120°C, 46 minHigh[5]

This protocol is adapted from the work of Revelant, G., et al.[11]

Materials:

  • Phenylacetaldehyde (1.0 mmol, 120 mg, 1.0 equiv.)

  • Ethyl cyanoacetate (1.1 mmol, 124 mg, 1.1 equiv.)

  • Elemental Sulfur (1.1 mmol, 35 mg, 1.1 equiv.)

  • Morpholine (1.0 mmol, 87 mg, 1.0 equiv.)

  • Ethanol (3 mL)

  • 5 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • In a 5 mL microwave reaction vial, combine phenylacetaldehyde (120 mg), ethyl cyanoacetate (124 mg), elemental sulfur (35 mg), and morpholine (87 mg).

  • Add 3 mL of ethanol and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature of 70°C for 20 minutes with stirring.

  • After cooling to room temperature, the product often crystallizes directly from the reaction mixture and can be collected by filtration.

  • If no precipitate forms, transfer the mixture to a separatory funnel with ethyl acetate (20 mL). Wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography (e.g., hexane/ethyl acetate) to yield the pure product.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. The reaction proceeds by the base-catalyzed condensation of an α,β-acetylenic ester with an ester of thioglycolic acid.[7][13]

Entryα,β-Acetylenic EsterThioglycolic Acid EsterBaseConditionsYield
1Methyl propiolateMethyl thioglycolateNaOMeMethanol, RTHigh[7]
2Acetylenic ketonesMethyl thioglycolateCs₂CO₃Methanol, RTGood to Excellent[14]
3Cyclic β-ketoesterThioglycolic acidNaOEtEthanol-[13]

Materials:

  • Methyl propiolate (1.0 mmol, 84 mg, 1.0 equiv.)

  • Methyl thioglycolate (1.0 mmol, 106 mg, 1.0 equiv.)

  • Sodium methoxide (1.0 mmol, 54 mg, 1.0 equiv.)

  • Anhydrous Methanol (10 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl propiolate (84 mg) and methyl thioglycolate (106 mg) in anhydrous methanol (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium methoxide (54 mg) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired methyl 3-hydroxythiophene-2-carboxylate.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis constructs the thiophene ring via the base-catalyzed condensation of an α-dicarbonyl compound (e.g., benzil) with diethyl thiodiacetate.[2] This reaction leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates.

Entryα-DiketoneThiodiacetateBaseConditionsYield
1BenzilDiethyl thiodiacetateNaOEtEthanol, RefluxHigh[12]
2BiacetylDiethyl thiodiacetateNaOEtEthanol, RefluxHigh[12]
3PhenylglyoxalDiketo sulfideBase-Good[12]

Materials:

  • Benzil (1.0 mmol, 210 mg, 1.0 equiv.)

  • Diethyl thiodiacetate (1.0 mmol, 206 mg, 1.0 equiv.)

  • Sodium ethoxide (1.0 mmol, 68 mg, 1.0 equiv.)

  • Anhydrous Ethanol (15 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzil (210 mg) and diethyl thiodiacetate (206 mg) in anhydrous ethanol (15 mL).

  • Add sodium ethoxide (68 mg) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the mixture into 50 mL of cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Modern Cross-Coupling Methodologies for Thiophene Functionalization

These methods are indispensable for the synthesis of complex thiophene derivatives, particularly biaryl and poly-heterocyclic systems found in organic electronics and pharmaceuticals. They typically involve the palladium-catalyzed coupling of a pre-functionalized thiophene (e.g., a halothiophene or a thiophene boronic acid).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and powerful method for forming C-C bonds. In thiophene synthesis, it typically involves the reaction of a thienylboronic acid (or ester) with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a base.[14]

G A Combine Reactants (Thiophene-boronic acid, Aryl Halide, Catalyst, Base) B Add Degassed Solvent System (e.g., Toluene/Water) A->B C Inert Atmosphere (Purge with Ar/N₂) B->C D Heat & Stir (e.g., 80-100°C, 12h) C->D E Reaction Monitoring (TLC / GC-MS) D->E F Aqueous Workup & Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Bromothiophene (1.0 mmol, 163 mg, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 146 mg, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg, 3 mol%)

  • Sodium carbonate (2.0 mmol, 212 mg, 2.0 equiv.)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, combine 3-bromothiophene (163 mg), phenylboronic acid (146 mg), Pd(dppf)Cl₂ (22 mg), and sodium carbonate (212 mg).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 85°C and stir vigorously for 16 hours.

  • Monitor the reaction's progress by TLC.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield 3-phenylthiophene.

Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (tin) reagent with an organic halide or triflate. It is renowned for its tolerance of a wide array of functional groups, which often obviates the need for protecting groups.[13]

This protocol is adapted from a general procedure for Stille cross-coupling.[13]

Materials:

  • 3,4-Dibromothiophene (1.0 mmol, 242 mg, 1.0 equiv.)

  • Phenyl(tributyl)stannane (1.1 mmol, 404 mg, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg, 5 mol%)

  • Anhydrous, degassed Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3,4-dibromothiophene (242 mg) and Pd(PPh₃)₄ (58 mg).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add phenyl(tributyl)stannane (404 mg) via syringe.

  • Heat the reaction mixture to 110°C and stir for 16 hours.

  • Monitor reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the mixture through Celite, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 3-bromo-4-phenylthiophene.

Conclusion

The synthesis of substituted thiophenes is a dynamic and crucial area of organic chemistry. The classical condensation reactions—Paal-Knorr, Gewald, Fiesselmann, and Hinsberg—provide robust and direct access to a wide variety of thiophene scaffolds from simple acyclic precursors. Complementing these are modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which enable precise and efficient functionalization of the thiophene ring. The selection of a synthetic route is dictated by the target molecule's substitution pattern, the availability of starting materials, and functional group tolerance. The detailed protocols, quantitative data, and workflows presented in this guide offer a valuable resource for chemists engaged in the synthesis of novel thiophene-based compounds for pharmaceutical and material science applications.

References

A Predicted Mechanism of Action for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines a predicted mechanism of action for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. The information presented is based on the reported biological activities of structurally analogous compounds. Direct experimental data for this specific molecule is not currently available in the public domain, and as such, the proposed mechanisms require experimental validation.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of novel thiophene derivatives.

Introduction

This compound is a substituted aminothiophene carboxylic acid. While this specific compound has not been extensively studied, the core chemical scaffold is present in molecules with demonstrated biological activities. Analysis of existing literature on similar compounds allows for the formulation of plausible hypotheses regarding its mechanism of action. The primary predicted targets, based on structure-activity relationships of related molecules, are the fat mass and obesity-associated protein (FTO) and D-amino acid oxidase (DAO).

Predicted Biological Targets and Mechanisms of Action

Potential Inhibition of the FTO Demethylase

Recent research has highlighted that derivatives of 3-aminothiophene-2-carboxylic acid can act as inhibitors of the fat mass and obesity-associated (FTO) protein.[1] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, a crucial regulator of gene expression. In certain malignancies, such as acute myeloid leukemia (AML), FTO is overexpressed and contributes to oncogenesis.[1]

Proposed Signaling Pathway for FTO Inhibition:

The inhibition of FTO by this compound would be expected to increase the global levels of m6A methylation in RNA. This can lead to the altered expression of key oncogenes, such as MYC, and induce anti-leukemic effects.

FTO_Inhibition_Pathway This compound This compound FTO Protein FTO Protein This compound->FTO Protein Inhibition mRNA mRNA FTO Protein->mRNA Demethylation m6A-modified mRNA m6A-modified mRNA m6A-modified mRNA->FTO Protein Substrate Oncogenic Protein Translation (e.g., MYC) Oncogenic Protein Translation (e.g., MYC) m6A-modified mRNA->Oncogenic Protein Translation (e.g., MYC) Reduced Translation Decreased Cell Proliferation Decreased Cell Proliferation Oncogenic Protein Translation (e.g., MYC)->Decreased Cell Proliferation Apoptosis Apoptosis Oncogenic Protein Translation (e.g., MYC)->Apoptosis

Caption: Predicted signaling pathway of FTO inhibition.

Potential Inhibition of D-Amino Acid Oxidase (DAO)

Thiophene carboxylic acid derivatives have also been identified as inhibitors of D-amino acid oxidase (DAO).[2] DAO is a flavoenzyme primarily responsible for the degradation of D-amino acids, including D-serine, which acts as a co-agonist at the glycine site of NMDA receptors in the central nervous system. Inhibition of DAO can potentiate NMDA receptor signaling by increasing the bioavailability of D-serine.

Proposed Signaling Pathway for DAO Inhibition:

By inhibiting DAO, this compound could increase the synaptic concentrations of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.

DAO_Inhibition_Pathway This compound This compound DAO D-Amino Acid Oxidase This compound->DAO Inhibition Degradation Products Degradation Products DAO->Degradation Products D-Serine D-Serine D-Serine->DAO Degradation NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Enhanced Neuronal Signaling Enhanced Neuronal Signaling NMDA Receptor->Enhanced Neuronal Signaling

Caption: Predicted signaling pathway of DAO inhibition.

Quantitative Data Summary

As there is no published experimental data for this compound, a quantitative data table cannot be provided. The following table is a template for organizing future experimental findings.

Predicted TargetAssay TypeMetricValue
FTOIn vitro demethylase assayIC50TBD
DAOIn vitro oxidase assayIC50TBD

Proposed Experimental Protocols

To investigate the predicted mechanisms of action, a structured experimental workflow is proposed.

Hypothetical Experimental Workflow:

Experimental_Workflow A Compound Acquisition / Synthesis B Primary Target Screening (FTO and DAO in vitro assays) A->B C Dose-Response and IC50 Determination B->C D Cell-Based Assays (e.g., AML cell lines for FTO; neuronal cells for DAO) C->D E Target Engagement & Downstream Effects (m6A levels, Western Blots, D-Serine levels) D->E F In vivo Proof-of-Concept (e.g., Xenograft or CNS models) E->F

Caption: Proposed experimental workflow for mechanism validation.

Methodologies for Key Experiments:
  • In Vitro Enzyme Inhibition Assays:

    • FTO Inhibition: A common method involves the use of a recombinant human FTO enzyme and a synthetic m6A-containing oligonucleotide substrate. The demethylation reaction can be monitored by various techniques, including HPLC, mass spectrometry, or fluorescence-based assays, to determine the IC50 value of the compound.

    • DAO Inhibition: This can be assessed using recombinant human DAO with D-serine as the substrate. The enzymatic activity can be measured by monitoring the production of the co-product hydrogen peroxide using a colorimetric or fluorometric probe, allowing for the calculation of the IC50 value.

  • Cellular Target Engagement and Pathway Analysis:

    • FTO Pathway: In a relevant cell line (e.g., MV-4-11 for AML), treatment with the compound should be followed by quantification of global m6A levels in mRNA using LC-MS/MS or an m6A-specific antibody-based method. Downstream effects on protein levels of FTO targets like MYC can be assessed by Western blotting.

    • DAO Pathway: In primary neuronal cultures or a suitable cell line, the effect of the compound on intracellular and extracellular D-serine levels can be measured by HPLC or mass spectrometry to confirm cellular DAO inhibition.

Conclusion

Based on the analysis of structurally related compounds, this compound is predicted to function as an inhibitor of FTO and/or DAO. These potential mechanisms of action suggest that the compound may have therapeutic potential in oncology or neurology. The provided hypothetical framework and proposed experimental protocols offer a roadmap for the scientific validation of these predictions. Further research is essential to elucidate the precise molecular targets and biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A dearth of publicly available scientific literature detailing the specific biological activity and in vitro applications of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-89-5) currently prevents the creation of detailed, empirically supported application notes and experimental protocols.

Extensive searches of scientific databases and literature have yielded basic chemical and supplier information for this compound, including its molecular formula (C8H11NO4S2). However, these searches did not uncover any published studies, patents, or other documentation describing its biological targets, mechanism of action, or established protocols for its use in in vitro assays.

While research exists for structurally related thiophene-2-carboxylic acid derivatives, which have shown potential as anticancer and antibacterial agents, it is scientifically unsound to extrapolate these findings to the specific compound . The nature and position of the amino and isopropylsulfonyl functional groups on the thiophene ring are critical determinants of a compound's biological activity, and even minor structural modifications can lead to vastly different pharmacological profiles.

Therefore, without specific data on the biological effects of this compound, the development of meaningful and reliable in vitro assay protocols, including data presentation tables and signaling pathway diagrams, is not feasible.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers interested in the potential biological activities of this compound, the following initial steps are recommended:

  • In Vitro Screening: A primary screening campaign against a broad panel of biological targets would be necessary to identify any potential activity. This could include, but is not limited to, kinase panels, receptor binding assays, and general cytotoxicity screening against various cancer cell lines.

  • Phenotypic Assays: Initial cell-based phenotypic assays could reveal potential areas of biological activity. For example, a simple cell viability assay (e.g., MTT or CellTiter-Glo®) against a panel of diverse cancer cell lines could indicate potential anticancer properties. Similarly, antimicrobial activity could be assessed using standard broth microdilution or disk diffusion assays against a panel of bacteria and fungi.

  • Target Identification and Validation: If a consistent biological effect is observed in initial screens, subsequent efforts would need to focus on identifying the specific molecular target(s) responsible for the observed phenotype. This is a complex process that may involve techniques such as affinity chromatography, proteomics, or genetic approaches.

Once a specific and reproducible biological activity is identified and validated, detailed in vitro assay protocols could then be developed and optimized. These protocols would be tailored to the specific biological question being investigated and would include appropriate controls, reagent concentrations, and endpoint measurements.

At present, any attempt to provide a detailed protocol for the use of this compound in in vitro assays would be purely speculative and lack the necessary scientific foundation. We encourage the scientific community to publish any findings related to the biological activity of this compound to advance collective knowledge and enable the development of relevant applications.

Application Notes and Protocols: 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The electronic properties and ability of the thiophene ring to engage in various interactions make it a versatile building block for designing enzyme inhibitors. This document outlines the application of two classes of thiophene-2-carboxylic acid derivatives as inhibitors of D-amino acid oxidase (DAO) and the N6-methyladenosine (m6A) demethylase FTO, providing insights into their therapeutic potential, quantitative data, and relevant experimental protocols.

I. Thiophene-2-carboxylic Acids as D-Amino Acid Oxidase (DAO) Inhibitors

D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain. Inhibition of DAO is a promising therapeutic strategy for treating neurological disorders like schizophrenia by increasing D-serine levels. Several thiophene-2-carboxylic acid derivatives have been identified as potent DAO inhibitors.

Data Presentation: Inhibition of D-Amino Acid Oxidase
Compound IDStructureIC50 (µM)Notes
1a Thiophene-2-carboxylic acid7.8Identified as a low micromolar DAO inhibitor.[1]
2a Thiophene-3-carboxylic acid4.4Exhibited low micromolar inhibitory potency.[1]
1k 4,5-dichloro-thiophene-2-carboxylic acid0.09One of the most potent DAO inhibitors in the series.[1]
1l 4,5-dibromo-thiophene-2-carboxylic acid0.36Demonstrated significant inhibitory activity.[1]
Experimental Protocols: DAO Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against human DAO.

1. Materials and Reagents:

  • Human D-amino acid oxidase (hDAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

2. Assay Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red reagent.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding hDAO and the substrate, D-serine.

  • Incubate the reaction mixture at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) using a microplate reader. The fluorescence is generated by the reaction of H2O2 (a product of the DAO reaction) with Amplex Red in the presence of HRP.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: DAO Inhibition Workflow

DAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reaction Mix (Buffer, HRP, Amplex Red) mix Add Compound to Reaction Mix reagents->mix compounds Prepare Test Compound Dilutions compounds->mix initiate Initiate Reaction (Add hDAO and D-Serine) mix->initiate incubate Incubate at RT (dark) initiate->incubate measure Measure Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for a typical D-amino acid oxidase (DAO) inhibition assay.

II. 3-Arylaminothiophenic-2-carboxylic Acids as FTO Inhibitors

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that removes the N6-methyl group from adenosine (m6A) in RNA. FTO is implicated in various cellular processes, and its overexpression is linked to certain cancers, such as acute myeloid leukemia (AML).[2][3] Therefore, FTO inhibitors are being explored as potential anti-cancer agents. Derivatives of 3-arylaminothiophenic-2-carboxylic acid have emerged as a new class of potent FTO inhibitors.[2][3]

Data Presentation: FTO Inhibition and Anti-proliferative Activity
Compound IDFTO IC50 (µM)Cell LineAnti-proliferative IC50 (µM)
12o/F97 Strong enzymatic inhibitionNB4 (AML)44.8 (for precursor FB23)
MONOMAC6 (AML)23.6 (for precursor FB23)

Note: Specific IC50 values for 12o/F97 were not detailed in the provided search results, but it was described as showing "strong enzymatic inhibitory activity and potent antiproliferative activity".[2][3] The anti-proliferative data is for a precursor compound, FB23.

Experimental Protocols: FTO Inhibition and Cellular Assays

1. FTO Demethylase Inhibition Assay (General Protocol):

  • Recombinantly express and purify the human FTO protein.

  • Synthesize an m6A-containing RNA oligonucleotide substrate.

  • Prepare a reaction buffer (e.g., HEPES buffer containing (NH4)2Fe(SO4)2, L-ascorbic acid, and α-ketoglutarate).

  • Incubate the FTO enzyme with the test compound at various concentrations in the reaction buffer.

  • Add the m6A-containing RNA substrate to initiate the demethylation reaction.

  • Incubate the reaction at 37°C.

  • Quench the reaction (e.g., by adding EDTA).

  • Analyze the reaction products to quantify the amount of demethylated RNA. This can be done using methods such as HPLC-MS/MS.

  • Calculate the percent inhibition and determine the IC50 value.

2. Cell Proliferation Assay (e.g., MTT Assay):

  • Seed acute myeloid leukemia (AML) cells (e.g., NB4, MONOMAC6) in 96-well plates.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization: FTO Signaling Pathway in AML

FTO inhibitors, such as the 3-arylaminothiophenic-2-carboxylic acid derivative 12o/F97, exert their anti-leukemia effects by modulating the expression of key oncogenic and tumor-suppressing proteins.[2]

FTO_Signaling_Pathway cluster_inhibitor Inhibitor Action cluster_cellular_effect Cellular Effects in AML inhibitor 3-Arylaminothiophenic- 2-carboxylic acid derivative (e.g., 12o/F97) fto FTO Protein inhibitor->fto inhibits m6a m6A Demethylation fto->m6a promotes rara RARA Protein m6a->rara destabilizes asb2 ASB2 Protein m6a->asb2 destabilizes myc MYC Protein m6a->myc stabilizes leukemia Leukemia Cell Proliferation rara->leukemia suppresses asb2->leukemia suppresses myc->leukemia promotes

Caption: FTO inhibition pathway in acute myeloid leukemia (AML).

Conclusion

While direct medicinal chemistry applications of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid are not extensively documented, the broader class of thiophene-2-carboxylic acid derivatives holds significant promise in drug discovery. The examples of DAO and FTO inhibitors highlight the versatility of this scaffold in targeting diverse enzymes implicated in various diseases. The provided data and protocols serve as a valuable resource for researchers interested in exploring the potential of thiophene-based compounds in developing novel therapeutics. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry. Their structural motif is present in numerous approved drugs and clinical candidates. Understanding the cellular uptake and permeability of these compounds is a critical step in early drug development, as these parameters directly influence oral bioavailability, tissue distribution, and ultimately, therapeutic efficacy.

This document provides detailed application notes and experimental protocols for assessing the cellular uptake and permeability of thiophene carboxylic acid derivatives. The methodologies described herein are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of molecules. The provided protocols for Caco-2 and MDCK permeability assays, as well as cellular uptake studies, will enable researchers to evaluate both passive diffusion and carrier-mediated transport mechanisms. A particular focus is placed on the potential involvement of Organic Anion-Transporting Polypeptides (OATPs), which are known to facilitate the transport of acidic drugs.

Data Presentation

While specific quantitative data for a broad range of thiophene carboxylic acids is not extensively available in the public domain, the following tables provide a comparative overview of permeability data for structurally related acidic drugs and thiophene carboxamides. This information serves as a valuable reference for interpreting experimental results obtained for novel thiophene carboxylic acid derivatives.

Table 1: Apparent Permeability (Papp) of Selected Acidic Drugs in Caco-2 Cells

CompoundMolecular Weight ( g/mol )Papp (A→B) (x 10-6 cm/s)Permeability ClassReference
Salicylic Acid138.121.29 - 16.0Moderate[1]
Indomethacin357.79> 10High[1]
Ketoprofen254.28> 10HighN/A
Furosemide330.74< 1.0Low[1]
Atenolol (Low Permeability Control)266.34< 1.0Low[1]
Propranolol (High Permeability Control)259.34> 10High[1]

Note: Papp values can vary between laboratories depending on experimental conditions.

Table 2: Apparent Permeability (Papp) of Thiophene Carboxamide Derivatives in Caco-2 Cells

Compound IDPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio
1a 8.134.070.50
1b <2.0->1

Data extracted from a study on thiophene carboxamide analogues, demonstrating the utility of the Caco-2 assay for this class of compounds. The efflux ratio (Papp (B→A) / Papp (A→B)) indicates the potential for active efflux.

Experimental Protocols

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo oral absorption of drugs. Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Culture Caco-2 cells Seed Seed cells onto Transwell® inserts Caco2_culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add_compound Add test compound to apical (A) or basolateral (B) side TEER->Add_compound Incubate Incubate at 37°C Add_compound->Incubate Sample Collect samples from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell® Inserts: Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size, 12-well format).

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using an epithelial volt-ohm meter. Monolayers with TEER values >200 Ω·cm2 are typically considered suitable for permeability studies. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or [14C]-mannitol) can be assessed.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • For apical-to-basolateral (A→B) transport, add the test thiophene carboxylic acid (e.g., at 10 µM) in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

    • Samples from the donor chamber are also collected at the beginning and end of the experiment to calculate mass balance.

  • Sample Analysis: Quantify the concentration of the thiophene carboxylic acid in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (µmol/s)

      • A is the surface area of the membrane (cm2)

      • C0 is the initial concentration in the donor chamber (µmol/cm3)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

MDCK Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions and are often used to predict blood-brain barrier (BBB) permeability. Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability. Transfected MDCK cells overexpressing specific transporters (e.g., MDR1-MDCK for P-gp) are valuable for investigating drug efflux.

Workflow Diagram:

MDCK_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis MDCK_culture Culture MDCK or MDR1-MDCK cells Seed Seed cells onto Transwell® inserts MDCK_culture->Seed Differentiate Culture for 3-5 days to form a monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add_compound Add test compound to apical (A) or basolateral (B) side TEER->Add_compound Incubate Incubate at 37°C Add_compound->Incubate Sample Collect samples from receiver compartment Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Workflow for the MDCK permeability assay.

Methodology:

The protocol for the MDCK permeability assay is similar to the Caco-2 assay, with the main difference being the cell type and the shorter culture period.

  • Cell Culture: Culture MDCK or MDR1-MDCK cells in a suitable medium (e.g., MEM with 10% FBS).

  • Seeding and Differentiation: Seed cells onto Transwell® inserts and culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring TEER (typically >100 Ω·cm2 for MDCK-II cells).

  • Transport Experiment, Sample Analysis, and Data Analysis: Follow steps 5-7 as described in the Caco-2 permeability assay protocol.

Cellular Uptake Assay

This assay measures the accumulation of a compound inside cells. It is particularly useful for investigating carrier-mediated uptake, such as transport by OATPs. This protocol describes a general method that can be adapted for adherent cells and can be performed with or without the presence of specific transporter inhibitors.

Workflow Diagram:

Uptake_Workflow Seed_cells Seed cells in a multi-well plate Incubate_cells Incubate to allow attachment and growth Seed_cells->Incubate_cells Wash_cells Wash cells with uptake buffer Incubate_cells->Wash_cells Pre_incubate Pre-incubate with or without transporter inhibitor Wash_cells->Pre_incubate Add_compound Add radiolabeled test compound Pre_incubate->Add_compound Incubate_uptake Incubate for a defined time at 37°C Add_compound->Incubate_uptake Stop_uptake Stop uptake by washing with ice-cold buffer Incubate_uptake->Stop_uptake Lyse_cells Lyse cells Stop_uptake->Lyse_cells Measure_radioactivity Measure radioactivity (e.g., scintillation counting) Lyse_cells->Measure_radioactivity Normalize Normalize to protein content Measure_radioactivity->Normalize

Caption: General workflow for a cellular uptake assay.

Methodology:

  • Cell Seeding: Seed the desired cells (e.g., HEK293 cells transfected with a specific OATP, or a relevant cancer cell line) in a multi-well plate (e.g., 24-well) at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere of 5% CO2.

  • Uptake Experiment:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed uptake buffer (e.g., HBSS, pH 7.4).

    • To investigate the involvement of specific transporters, pre-incubate the cells with a known inhibitor (e.g., probenecid for OATPs) or vehicle control in uptake buffer for 15-30 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled thiophene carboxylic acid (e.g., [3H]- or [14C]-labeled compound) at the desired concentration in uptake buffer (with or without inhibitor).

    • Incubate for a specific time period (e.g., 1, 5, 15 minutes) at 37°C. To determine non-specific binding and uptake, a parallel set of experiments can be performed at 4°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Express the cellular uptake as the amount of compound per milligram of protein (e.g., pmol/mg protein).

    • The transporter-mediated uptake can be calculated by subtracting the uptake in the presence of an inhibitor from the total uptake in the absence of the inhibitor.

Signaling Pathway

Hypothesized OATP-Mediated Uptake of Thiophene Carboxylic Acids

Thiophene carboxylic acids, being organic anions, are potential substrates for Organic Anion-Transporting Polypeptides (OATPs). These transporters are expressed in various tissues, including the liver, intestine, and kidney, and play a crucial role in the disposition of many drugs. The following diagram illustrates a hypothesized mechanism for the cellular uptake of a thiophene carboxylic acid via an OATP.

OATP_Transport OATP OATP Transporter TCA_in Thiophene Carboxylic Acid (Intracellular) OATP->TCA_in Translocation TCA_out Thiophene Carboxylic Acid (Extracellular) TCA_out->OATP Binding

Caption: Hypothesized OATP-mediated transport of a thiophene carboxylic acid.

This diagram depicts the binding of an extracellular thiophene carboxylic acid molecule to an OATP transporter embedded in the cell membrane, followed by its translocation into the intracellular space. Investigating this pathway is crucial for understanding the pharmacokinetics of these compounds.

By employing the assays and considering the potential transport mechanisms outlined in this document, researchers can gain valuable insights into the cellular disposition of novel thiophene carboxylic acid derivatives, thereby facilitating their development as potential therapeutic agents.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the preparation of stock solutions of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No: 175201-89-5). It includes key physicochemical data, safety precautions, and step-by-step protocols for preparing solutions in both organic solvents and aqueous buffers. These guidelines are intended to ensure accurate and reproducible experimental results in research and development settings.

Physicochemical Properties

A summary of the essential physicochemical properties of this compound is presented below. This data is critical for accurate preparation of stock solutions.

PropertyValueSource
CAS Number 175201-89-5[1][2]
Molecular Formula C₈H₁₁NO₄S₂[1]
Molecular Weight 249.31 g/mol [1]
Purity ≥95% (typical)[3]
Appearance Solid (form may vary)General knowledge
Solubility Limited data available. Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups.Inferred from similar compounds[4][5]

Safety and Handling Precautions

Before handling the compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety guidelines based on similar chemical structures are as follows:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[6][7]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6]

  • Handling: Avoid dust formation during handling.[6] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[7]

  • First Aid Measures:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Experimental Protocols

This section details the procedures for preparing stock solutions in both an organic solvent (DMSO) and an aqueous buffer system. The choice of solvent will depend on the requirements of the downstream application.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M NaOH or 1 M HCl for pH adjustment (if needed)

  • Deionized or distilled water

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Microcentrifuge tubes or appropriate vials (amber or covered with foil for light-sensitive storage)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (water bath)

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for creating a high-concentration stock for long-term storage, which can be diluted into aqueous buffers for final experimental use.

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM solution: Mass (mg) = 1 mL × 10 mmol/L × 249.31 g/mol / 1000 = 2.4931 mg

Procedure:

  • Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Carefully weigh approximately 2.5 mg of this compound into the tube. Record the exact weight.

  • Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 2.49 mg, add 1.0 mL of DMSO.

  • Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, place the tube in a water bath sonicator for 5-10 minutes.[9]

  • Visually inspect the solution to ensure there are no visible particles.

  • Label the tube clearly with the compound name, concentration, solvent, date, and your initials.

Protocol 2: Preparation of an Aqueous Stock Solution

Due to the zwitterionic nature of the compound (containing both acidic and basic groups), its solubility in aqueous solutions is highly dependent on pH. A slightly basic buffer like PBS (pH 7.4) is often a good starting point to deprotonate the carboxylic acid group, enhancing solubility.

Procedure:

  • Weigh the desired amount of the compound into a suitable container.

  • Add a small amount of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mix thoroughly by vortexing or stirring.

  • If the compound does not fully dissolve, the pH can be adjusted. Add 1 M NaOH dropwise while stirring to increase the pH and aid in dissolving the carboxylic acid moiety.

  • Alternatively, for applications requiring an acidic pH, 1 M HCl can be used, though this may decrease the solubility of the carboxylic acid group.

  • Once dissolved, add the buffer to reach the final desired volume.

  • Check the final pH of the solution and adjust if necessary.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

Storage and Stability

  • DMSO Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4] When stored at -20°C, it is recommended to use the solution within one month; for storage at -80°C, it can be stable for up to six months.[4] Protect from light.

  • Aqueous Solutions: It is recommended to prepare aqueous solutions fresh on the day of use. If storage is necessary, store at 2-8°C for short periods (1-2 days). Long-term storage of aqueous solutions is not recommended due to the potential for degradation and microbial growth.

Visualizations

The following diagrams illustrate the experimental workflow for preparing a stock solution and the logical relationship between pH and the compound's ionization state.

G Diagram 1: Workflow for Preparing a DMSO Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex sonicate 4. Sonicate (if needed) vortex->sonicate if not fully dissolved inspect 5. Visual Inspection vortex->inspect sonicate->inspect aliquot 6. Aliquot inspect->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

G Diagram 2: pH-Dependent Ionization and Solubility compound Compound (Zwitterionic Form) low_ph Low pH (Acidic) -NH3+ -COOH compound->low_ph + H+ high_ph High pH (Basic) -NH2 -COO- compound->high_ph - H+ low_solubility Lower Aqueous Solubility low_ph->low_solubility high_solubility Higher Aqueous Solubility high_ph->high_solubility

Caption: Relationship between pH, ionization, and solubility.

References

Experimental protocol for treating cell cultures with 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a synthetic organic compound characterized by a thiophene core, an amino group, a carboxylic acid functional group, and an isopropylsulfonyl moiety. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the structural motifs present suggest potential pharmacological relevance. Thiophene-based compounds are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The sulfonyl group is a key component in many therapeutic agents, contributing to their biological activity through hydrogen bonding and by influencing the molecule's electronic properties.[3][4][5]

These application notes provide a comprehensive, generalized experimental protocol for the initial in vitro evaluation of this compound in cell cultures. The protocols outlined below are intended to serve as a foundational methodology for researchers to assess the cytotoxic and potential mechanistic effects of this compound.

Data Presentation

Initial screening of a novel compound typically involves assessing its effect on cell viability across a range of concentrations. The following table provides a template for summarizing such quantitative data.

Table 1: Cytotoxicity of this compound on various cell lines.

Cell LineCompound Concentration (µM)Cell Viability (%) (Mean ± SD)IC₅₀ (µM)
Cell Line A (e.g., MCF-7) 0 (Vehicle Control)100 ± 4.5rowspan="6">Calculated Value
195.2 ± 5.1
1075.8 ± 6.2
2551.3 ± 4.8
5022.1 ± 3.9
1008.7 ± 2.1
Cell Line B (e.g., A549) 0 (Vehicle Control)100 ± 3.8rowspan="6">Calculated Value
198.1 ± 4.2
1088.4 ± 5.5
2565.7 ± 6.1
5040.2 ± 4.3
10015.9 ± 3.3
Normal Cell Line (e.g., MCF-10A) 0 (Vehicle Control)100 ± 5.0rowspan="6">Calculated Value
199.5 ± 4.7
1096.3 ± 5.3
2589.1 ± 6.0
5078.6 ± 5.8
10065.2 ± 6.4

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Preparation of Stock Solution

A crucial first step for in vitro assays is the preparation of a high-concentration stock solution of the test compound.

Materials:

  • This compound (CAS: 175201-89-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Seeding

Proper cell handling is essential for reproducible results. The following is a general guideline for cell culture preparation.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete growth medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Treatment of Cell Cultures

This protocol describes the process of exposing the cultured cells to the test compound.

Materials:

  • Prepared stock solution of this compound.

  • Complete growth medium.

  • 96-well plates with seeded cells.

Protocol:

  • Prepare serial dilutions of the compound from the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.

  • Aspirate the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the medium containing the various concentrations of the compound (or vehicle control) to the respective wells.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Protocol:

  • After the treatment incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Compound Stock Preparation Treatment Cell Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Culture and Seeding Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: General experimental workflow for assessing the cytotoxicity of a test compound.

Hypothetical Signaling Pathway Diagram

Given that many thiophene-containing compounds exhibit anticancer properties, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[6][7]

G cluster_pathway Potential Signaling Pathway Modulation cluster_upstream Upstream Targets cluster_downstream Downstream Effects Compound 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid RTK Receptor Tyrosine Kinases (RTKs) Compound->RTK Inhibition PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Decreased Proliferation AKT->Proliferation Inhibition Apoptosis Increased Apoptosis AKT->Apoptosis Activation

Caption: Hypothetical signaling pathway potentially modulated by the test compound.

References

Application Notes and Protocols: 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid as a potential chemical probe. While direct biological data for this specific compound is limited, its structural similarity to known bioactive molecules, particularly cytostatic agents and enzyme inhibitors, suggests its potential utility in cancer research and epigenetics. The following protocols and conceptual frameworks are provided to enable researchers to explore its efficacy and mechanism of action as a putative cytostatic agent and/or an inhibitor of the FTO (fat mass and obesity-associated) protein.

Background and Rationale

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing potent activity against various cancer cell lines.[1][2] These compounds have been observed to suppress protein synthesis preferentially and induce apoptosis and cell cycle arrest in cancer cells.[1]

Furthermore, derivatives of 3-arylaminothiophenic-2-carboxylic acid have recently been developed as inhibitors of the FTO protein, an RNA demethylase implicated in oncogenesis. FTO is a promising target for anti-leukemia therapies, and its inhibition can modulate key cancer-related signaling pathways.

Given these precedents, this compound is a compelling candidate for investigation as a chemical probe. Its structural features suggest the potential for interactions with biological targets similar to those of related thiophene derivatives. These notes provide the necessary protocols to screen this compound for cytostatic activity and FTO inhibition.

Potential Applications as a Chemical Probe

  • Investigation of Cytostatic and Anti-proliferative Effects: The compound can be used to probe the proliferation and viability of various cancer cell lines to identify potential anti-cancer activity.

  • Elucidation of Cell Cycle and Apoptotic Pathways: Should the compound exhibit cytostatic effects, it can be used to study its influence on cell cycle progression and the induction of programmed cell death.

  • Probing the FTO RNA Demethylase Pathway: As a potential FTO inhibitor, this molecule could be a valuable tool to study the role of FTO-mediated RNA demethylation in cancer and other diseases.

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a foundational molecule for the synthesis of analogs to explore the SAR of thiophene-based inhibitors.

Data Presentation: Hypothetical Screening Results

The following tables are provided as templates for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)
Human Breast Adenocarcinoma (MCF-7)Data to be determined
Human Prostate Carcinoma (PC-3)Data to be determined
Human Colon Carcinoma (HT-29)Data to be determined
Human Leukemia (MOLM-13)Data to be determined
Normal Human Fibroblasts (NHDF)Data to be determined

Table 2: In Vitro FTO Inhibition Assay

CompoundTargetAssay TypeIC50 (µM)Selectivity vs. ALKBH5
This compound FTOFluorescence-based biochemicalData to be determinedData to be determined
Reference Inhibitor (e.g., FTO-04) FTOFluorescence-based biochemical3.39~13-fold

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals form.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.[3]

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48/72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol for In Vitro FTO Inhibition Assay (Fluorescence-based)

This protocol is designed to measure the in vitro potency of this compound as an inhibitor of the FTO enzyme. This assay is based on the demethylation of a fluorescently labeled m6A-containing RNA substrate.[4][5]

Materials:

  • Recombinant human FTO protein

  • Fluorescently labeled m6A RNA substrate

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[4]

  • 96-well or 384-well plates (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the test compound at various concentrations.

    • Add 25 µL of a solution containing the FTO enzyme and the fluorescently labeled m6A-substrate.

    • Incubate the plate at 37°C for 1 hour.[4]

  • Detection:

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label. The demethylated product will exhibit a change in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]

G cluster_workflow FTO Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Add Compound to Plate A->B C Add FTO Enzyme and Substrate B->C D Incubate at 37°C for 1h C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro FTO inhibition assay.

Proposed Signaling Pathways for Investigation

Should this compound demonstrate activity in the primary screens, the following signaling pathways are proposed for further investigation to elucidate its mechanism of action.

Putative Cytostatic Mechanism of Action

Based on the activity of related 2-aminothiophene derivatives, a potential mechanism involves the induction of cell cycle arrest and apoptosis.

G Compound 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid Target Putative Cellular Target(s) Compound->Target ProteinSynth Inhibition of Protein Synthesis Target->ProteinSynth CellCycle Cell Cycle Arrest (G1 Phase) Target->CellCycle Apoptosis Induction of Apoptosis Target->Apoptosis Proliferation Decreased Cancer Cell Proliferation ProteinSynth->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Proposed cytostatic mechanism of action.

Putative FTO Inhibition Signaling Pathway

Inhibition of FTO leads to an increase in m6A methylation of mRNA, which can affect the expression of oncogenes and tumor suppressors.

G Compound 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid FTO FTO Enzyme Compound->FTO Inhibits m6A Increased m6A RNA Methylation FTO->m6A Demethylates (inhibited) mRNA Altered mRNA Stability and Translation m6A->mRNA Oncogenes Decreased Oncogene Expression (e.g., MYC) mRNA->Oncogenes TumorSuppressors Increased Tumor Suppressor Expression mRNA->TumorSuppressors Cancer Suppression of Cancer Progression Oncogenes->Cancer TumorSuppressors->Cancer

Caption: Proposed FTO inhibition signaling pathway.

Conclusion

This compound represents an unexplored molecule with significant potential as a chemical probe for cancer biology and epigenetics. The protocols and conceptual frameworks provided herein offer a robust starting point for its characterization. Successful identification of its biological activity and mechanism of action will pave the way for its use as a valuable tool in fundamental research and drug discovery.

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxamide derivatives are a promising class of compounds in drug discovery, with demonstrated potential as inhibitors of various protein kinases. These structures are of significant interest for the development of novel therapeutic agents, particularly in oncology. This document provides a detailed protocol for the synthesis of a library of derivatives from the core scaffold, 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, and their subsequent biological evaluation. The methodologies outlined below are based on established synthetic routes and screening assays for analogous compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives from the parent compound, this compound, can be readily achieved through standard amide bond formation. This allows for the introduction of a diverse range of substituents at the carboxylic acid position, enabling a thorough investigation of the structure-activity relationship (SAR).

General Experimental Protocol: Amide Synthesis

A robust method for the synthesis of a library of amide derivatives involves the following steps:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Amine Addition: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid. Subsequently, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide derivative.

dot

Synthesis_Workflow Parent This compound Activated_Ester Activated Ester Intermediate Parent->Activated_Ester HATU, DIPEA, DMF Amide_Product Amide Derivative Activated_Ester->Amide_Product Amine Addition Amine Primary or Secondary Amine (R-NHR') Amine->Activated_Ester

Caption: General workflow for the synthesis of amide derivatives.

Biological Evaluation: Kinase Inhibition Assays

Given that many thiophene-based compounds exhibit activity as kinase inhibitors, a primary biological evaluation should focus on their ability to inhibit a panel of relevant protein kinases. A common method for this is an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Create serial dilutions to be used in the assay.

  • Assay Procedure: The kinase activity can be measured using a variety of platforms, such as an ADP-Glo™ Kinase Assay. In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and reflects the kinase activity. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

dot

Biological_Evaluation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Compound Stock (10 mM in DMSO) Serial_Dilutions Serial Dilutions Compound_Stock->Serial_Dilutions Assay_Plate 384-well Plate (Kinase, Substrate, ATP, Compound) Serial_Dilutions->Assay_Plate Incubation Incubation (30°C, 1 hr) Assay_Plate->Incubation Detection Luminescence Detection Incubation->Detection Raw_Data Raw Luminescence Data Detection->Raw_Data IC50_Calculation IC50 Determination Raw_Data->IC50_Calculation

Caption: Workflow for in vitro kinase inhibition screening.

Representative Signaling Pathway

The synthesized derivatives could potentially act on various signaling pathways implicated in cell proliferation and survival. A common target for such compounds is the MAP kinase pathway.

dot

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Simplified MAPK signaling pathway.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Compound IDR-GroupKinase A IC50 (µM)Kinase B IC50 (µM)
Parent -OH> 50> 50
DER-001 -NH-Ph5.215.8
DER-002 -N(Me)225.1> 50
DER-003 -NH-Bn1.88.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Notes: 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid as a Fragment for PIM-1 Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fragment, 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, in the design and development of potent and selective PIM-1 kinase inhibitors. This document outlines the rationale for its use, key quantitative data for analogous compounds, detailed experimental protocols for inhibitor synthesis and evaluation, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to PIM-1 Kinase and Fragment-Based Drug Discovery

PIM-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression, proliferation, and apoptosis. Its overexpression is implicated in various human cancers, including prostate cancer and acute myeloid leukemia, making it a compelling target for cancer therapy. Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening low molecular weight fragments that can be optimized into high-affinity ligands. The thiophene scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the development of various kinase inhibitors.

The fragment this compound possesses key chemical features that make it an attractive starting point for PIM-1 inhibitor design. The thiophene core can serve as a scaffold to orient functional groups into the ATP-binding pocket of the kinase. The amino and carboxylic acid groups provide versatile handles for synthetic elaboration to enhance potency and selectivity, while the isopropylsulfonyl moiety can be explored for interactions with specific sub-pockets of the kinase.

Quantitative Data: Inhibitory Activity of Thiophene-Based PIM-1 Inhibitors

While specific inhibitory data for derivatives of this compound against PIM-1 kinase are not yet publicly available, the following table summarizes the activity of structurally related thiophene-based compounds, demonstrating the potential of this scaffold for PIM-1 inhibition.

Compound/ScaffoldPIM-1 IC50 (nM)Assay TypeReference/Notes
2,5-disubstituted-1,3,4-oxadiazole derivative 10f 17Biochemical AssayA potent derivative identified from a series of 2,5-disubstituted-1,3,4-oxadiazoles, highlighting the potential for potent inhibition with appropriate substitutions on a heterocyclic core.[1]
Substituted Pyridone Derivative50Biochemical AssayA highly potent inhibitor, demonstrating the effectiveness of specific hydrogen bond interactions in achieving high affinity.[2]
Thiazolidine-2,4-dione Congener13Biochemical AssayThe most potent compound from a series of thiazolidine-2,4-dione derivatives, indicating the importance of the core scaffold in determining potency.[3]
Thieno[2,3-d]pyrimidine derivative with FLT3 inhibition32,435Kinase AssayWhile targeting FLT3, this demonstrates that the thienopyrimidine scaffold, closely related to thiophene, can yield kinase inhibitors, albeit with varying potency and selectivity.[4]

Signaling Pathway

The PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway. Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter of the PIM1 gene, inducing its transcription. PIM-1 then phosphorylates a variety of downstream substrates to promote cell survival and proliferation.

PIM1_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to PIM1_Gene PIM1 Gene pSTAT->PIM1_Gene Binds to promoter PIM1_mRNA PIM1 mRNA PIM1_Gene->PIM1_mRNA Transcription PIM1_Kinase PIM-1 Kinase PIM1_mRNA->PIM1_Kinase Translation Substrates Downstream Substrates PIM1_Kinase->Substrates Phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Promotes

Caption: PIM-1 Signaling Pathway.

Experimental Protocols

Protocol 1: General Synthesis of Thiophene-Based PIM-1 Inhibitors

This protocol outlines a general synthetic route for elaborating the this compound fragment into potential PIM-1 inhibitors via amide bond formation.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and the organic base (2-3 equivalents).

  • In a separate flask, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.

  • Add the coupling agent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthesis_Workflow Start 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid + Amine (R-NH2) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Inhibitor Characterization->Final_Product

Caption: General Synthesis Workflow.

Protocol 2: In Vitro PIM-1 Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of synthesized compounds against PIM-1 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for IC50 determination.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 2 µL of PIM-1 kinase solution (pre-diluted in kinase assay buffer to the desired concentration).

    • Add 2 µL of a substrate/ATP mixture (containing the PIM-1 substrate peptide and ATP at their final desired concentrations in kinase assay buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme).

    • Normalize the data to the positive control (DMSO, 100% activity) and a negative control (a known potent PIM-1 inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Compound, Kinase, & Substrate/ATP to Plate A->C B Prepare Kinase & Substrate/ATP Mix B->C D Incubate at RT (60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (Generate Signal) F->G H Incubate at RT (30 min) G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: PIM-1 Kinase Assay Workflow.

Conclusion

The fragment this compound represents a promising starting point for the development of novel PIM-1 kinase inhibitors. Its structural features, combined with the demonstrated activity of related thiophene-based compounds, provide a strong rationale for its use in a fragment-based drug discovery campaign. The provided synthetic and assay protocols offer a clear path for researchers to synthesize and evaluate new chemical entities based on this versatile scaffold. Further optimization of derivatives of this fragment could lead to the discovery of potent and selective PIM-1 inhibitors with therapeutic potential in oncology.

References

Application of Thiophene Derivatives in Electrochemical Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives have emerged as highly versatile materials in the development of electrochemical biosensors.[1][2] Their excellent electronic properties, environmental stability, and the ease with which they can be functionalized make them ideal candidates for creating sensitive and selective sensing platforms.[3][4] Polythiophenes, in particular, offer a conductive backbone for efficient electron transfer, a crucial aspect of electrochemical biosensing.[5][6] This document provides detailed application notes and protocols for the use of thiophene derivatives in the fabrication of electrochemical biosensors for a range of analytes, including DNA and glucose.

Core Principles

Electrochemical biosensors based on thiophene derivatives operate on the principle of converting a biological recognition event into a measurable electrical signal. The thiophene-based polymer film acts as a transducer, immobilizing the biorecognition element (e.g., DNA probes, enzymes) and facilitating electron transfer to the electrode surface.[7] The binding of the target analyte to the biorecognition element induces a change in the electrochemical properties of the polymer film, such as its conductivity or redox state, which can be detected using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.[5][8]

Applications and Performance

Thiophene-based electrochemical biosensors have been successfully developed for the detection of a variety of biologically relevant molecules. Key performance metrics for these biosensors are summarized in the tables below.

DNA Biosensors

Thiophene-based platforms are particularly well-suited for the label-free detection of DNA hybridization.[8][9] The immobilization of single-stranded DNA (ssDNA) probes on the surface of a polythiophene-modified electrode allows for the detection of complementary DNA sequences through changes in the electrochemical signal upon hybridization.

Thiophene DerivativeAnalyteDetection LimitSensitivityReference
Poly(4-hydroxyphenyl thiophene-3-carboxylate) (PHPT)Oligodeoxyribonucleotides (ODN)1.49 nmol0.02 µA/nmol[8]
Enzyme-Based Biosensors

The functional groups on thiophene monomers can be tailored to facilitate the covalent immobilization of enzymes, leading to the development of highly specific biosensors.[10] For instance, the incorporation of carboxylic acid groups allows for the attachment of enzymes like glucose oxidase for glucose sensing.[11]

Thiophene DerivativeBiorecognition ElementAnalyteLinear RangeDetection LimitReference
Poly(thiophene)/Graphene OxideGlucose Oxidase (GOx)GlucoseNot SpecifiedNot Specified[11]
Poly(Th-AP-TAA)Horseradish Peroxidase (HRP)H₂O₂Not SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: Fabrication of a Polythiophene-Based DNA Biosensor

This protocol describes the fabrication of a label-free electrochemical DNA biosensor using a functionalized polythiophene film.

Materials:

  • Glassy carbon electrode (GCE)

  • Indium tin oxide (ITO) coated glass slides

  • Thiophene monomer (e.g., 4-hydroxyphenyl thiophene-3-carboxylate)

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAF₆P)

  • Single-stranded DNA (ssDNA) probe

  • Complementary and non-complementary DNA strands

  • Phosphate buffered saline (PBS)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Polymerization:

    • Prepare a solution of the thiophene monomer and supporting electrolyte in anhydrous acetonitrile.

    • Perform electrochemical polymerization of the thiophene derivative onto the GCE surface by cyclic voltammetry (CV) or potentiostatic methods. For example, for poly(Th-AP-TAA), cycle the potential between -1.0 and +2.5 V.[10]

  • Immobilization of ssDNA Probe:

    • Immerse the polythiophene-modified electrode in a solution containing the ssDNA probe in PBS.

    • Allow for physisorption of the probe onto the polymer film for a specified time (e.g., 12 hours) at 4°C.

  • Hybridization:

    • Incubate the electrode with the ssDNA probe in a solution containing the target complementary DNA sequence for a sufficient time to allow hybridization.

    • As a control, incubate a separate probe-modified electrode in a solution with a non-complementary DNA sequence.

  • Electrochemical Detection:

    • Record the cyclic voltammograms or electrochemical impedance spectra of the electrode before and after hybridization in a suitable electrolyte solution.

    • A decrease in the oxidation current or an increase in charge transfer resistance is typically observed upon hybridization.[8]

Protocol 2: Fabrication of a Polythiophene-Based Glucose Biosensor

This protocol outlines the steps for constructing an amperometric glucose biosensor using a polythiophene-graphene oxide composite film.[11]

Materials:

  • Platinum (Pt), glassy carbon (GC), or gold (Au) electrode

  • Thiophene monomer (e.g., 2,5-di(2-thienyl)thieno[3,2-b]thiophene - dTT-bT)

  • Dichloromethane (CH₂Cl₂)

  • Supporting electrolyte (e.g., tetraethylammonium hexafluorophosphate - TEAPF₆)

  • Graphene oxide (GrO) suspension in methanol

  • Glucose oxidase (GOx)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS)

  • Glucose solutions of varying concentrations

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Clean the working electrode according to standard procedures.

  • Electropolymerization of Thiophene Derivative:

    • Prepare a solution of the dTT-bT monomer and TEAPF₆ in CH₂Cl₂.

    • Electropolymerize the monomer onto the electrode surface potentiostatically until a desired charge is passed (e.g., 1 mC).[12]

  • Modification with Graphene Oxide:

    • Drop-cast a specific volume of the graphene oxide suspension onto the polythiophene-modified electrode and allow it to dry.

  • Immobilization of Glucose Oxidase:

    • Immerse the modified electrode in a solution containing GOx and activating agents (EDC/NHS) in PBS to facilitate covalent bonding of the enzyme to the graphene oxide layer.[11]

  • Amperometric Detection of Glucose:

    • Perform amperometric measurements by applying a constant potential to the biosensor in a PBS solution.

    • Add successive aliquots of glucose solution and record the corresponding changes in current. The current change is proportional to the glucose concentration.

Visualizations

Experimental Workflow for DNA Biosensor Fabrication

DNA_Biosensor_Workflow cluster_prep Electrode Preparation cluster_poly Polymerization cluster_immob Immobilization cluster_detect Detection start Start polish Polish GCE start->polish sonicate Sonicate polish->sonicate dry Dry sonicate->dry polymerize Electropolymerize Thiophene Derivative dry->polymerize immobilize Immobilize ssDNA Probe polymerize->immobilize hybridize Hybridize with Target DNA immobilize->hybridize measure Electrochemical Measurement hybridize->measure end End measure->end

Caption: Workflow for fabricating a polythiophene-based DNA biosensor.

Signaling Pathway for DNA Hybridization Detection

DNA_Hybridization_Signaling ssDNA ssDNA Probe dsDNA dsDNA (Hybridized) ssDNA->dsDNA Hybridization TargetDNA Target DNA TargetDNA->dsDNA Polythiophene Polythiophene Film dsDNA->Polythiophene Alters Film Properties Electrode Electrode Polythiophene->Electrode Modulates Electron Transfer SignalChange Change in Electrochemical Signal Electrode->SignalChange Detected as

Caption: Signal generation in a thiophene-based DNA biosensor.

Logical Relationship in Enzyme Biosensor Function

Enzyme_Biosensor_Logic Analyte Analyte (e.g., Glucose) Enzyme Immobilized Enzyme (e.g., GOx) Analyte->Enzyme Enzymatic Reaction Product Product (e.g., H₂O₂) Enzyme->Product Polythiophene Polythiophene Transducer Product->Polythiophene Electrochemical Reaction at Electrode Electrode Polythiophene->Electrode Electron Transfer Current Measurable Current Electrode->Current

Caption: Functional logic of a thiophene-based enzyme biosensor.

Conclusion

Thiophene derivatives provide a robust and adaptable platform for the development of electrochemical biosensors. Their favorable electrochemical properties and the ability to be easily modified make them suitable for a wide range of applications in clinical diagnostics, environmental monitoring, and drug development.[4][9] The protocols and data presented here offer a starting point for researchers and scientists to explore the potential of thiophene-based materials in their own sensing applications. Further research into novel thiophene-based copolymers and nanocomposites is expected to lead to even more sensitive and selective biosensing technologies.[3]

References

Application Notes and Protocols for In Vivo Efficacy and Pharmacokinetic Evaluation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These are generalized application notes and protocols for the in vivo experimental design for a novel small molecule inhibitor, 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. The specific design may require modification based on the compound's determined mechanism of action and therapeutic target.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Based on its structural features, it is hypothesized to possess anti-inflammatory or anti-cancer properties. Thiophene derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2][3][4] This document outlines a comprehensive in vivo experimental design to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in relevant animal models.

The successful in vivo evaluation of a novel compound is a critical step in the drug development process, providing essential data on its biological activity and safety profile in a living organism.[5] This involves a systematic approach, starting from preliminary tolerability studies to more complex efficacy and PK/PD assessments.

Preclinical In Vivo Development Workflow

The in vivo evaluation of this compound can be structured into a multi-stage process, as illustrated in the workflow diagram below. This staged approach allows for go/no-go decisions at critical points, optimizing resource allocation.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation A Compound Formulation & Solubility B Acute Tolerability Study (Dose-Ranging) A->B C Single-Dose Pharmacokinetics (IV & PO) B->C Determine MTD D Bioavailability Assessment C->D E Selection of Animal Model (e.g., Xenograft, Inflammation Model) D->E Establish Dosing Regimen F Chronic Dosing Efficacy Study E->F G Pharmacodynamic (PD) Marker Analysis F->G H Data Analysis & Reporting G->H Correlate Exposure with Efficacy

Caption: In Vivo Experimental Workflow for this compound.

Experimental Protocols

Acute Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxicities of this compound following a single administration.

Animal Model: Female BALB/c mice, 6-8 weeks old.

Methodology:

  • Mice are randomly assigned to groups (n=3-5 per group).

  • The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • A single dose of the compound is administered via oral gavage (PO) or intraperitoneal (IP) injection at escalating doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group is included.

  • Animals are observed for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for up to 7 days.

  • Body weight is recorded daily.

  • The MTD is defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.[6][7][8][9]

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

Methodology:

  • Rats are fasted overnight prior to dosing.

  • One group (n=3-5) receives the compound via intravenous (IV) bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

  • Another group (n=3-5) receives the compound via oral gavage (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Blood samples (approx. 100-200 µL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

  • PK parameters are calculated using non-compartmental analysis.

Data Presentation:

ParameterIV AdministrationOral Administration
Dose (mg/kg)220
Cmax (ng/mL)-To be determined
Tmax (hr)-To be determined
AUC (0-t) (nghr/mL)To be determinedTo be determined
AUC (0-inf) (nghr/mL)To be determinedTo be determined
t1/2 (hr)To be determinedTo be determined
CL (mL/min/kg)To be determined-
Vd (L/kg)To be determined-
Bioavailability (%)-To be determined
In Vivo Efficacy Study: Xenograft Model (Anti-cancer)

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.

Methodology:

  • Human cancer cells (e.g., A549 lung cancer, Panc-1 pancreatic cancer) are subcutaneously implanted into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are randomized into treatment groups (n=8-10 per group): Vehicle control, positive control (standard-of-care chemotherapy), and different dose levels of the test compound.

  • The compound is administered daily (or as determined by PK data) via oral gavage.

  • Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-To be determined-To be determined
Positive ControlSpecifyTo be determinedTo be determinedTo be determined
Compound (Low Dose)SpecifyTo be determinedTo be determinedTo be determined
Compound (High Dose)SpecifyTo be determinedTo be determinedTo be determined
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: To assess the acute anti-inflammatory activity of this compound.[10][11][12]

Animal Model: Male Wistar rats, 150-200g.

Methodology:

  • Rats are randomly assigned to treatment groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and different dose levels of the test compound.

  • The compound or vehicle is administered orally 1 hour before the induction of inflammation.

  • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control-To be determined-
Positive ControlSpecifyTo be determinedTo be determined
Compound (Low Dose)SpecifyTo be determinedTo be determined
Compound (High Dose)SpecifyTo be determinedTo be determined

Hypothetical Signaling Pathway Inhibition

Given the potential anti-cancer or anti-inflammatory properties, this compound might target key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB or MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal MAPKKK MAPKKK Receptor->MAPKKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid Compound->IKK Inhibits MAPKK MAPKK Compound->MAPKK Inhibits MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK MAPK->NFkB_nuc Activates Gene Pro-inflammatory Gene Expression (e.g., TNFα, IL-6) NFkB_nuc->Gene Activates

Caption: Hypothetical inhibition of NF-κB and MAPK signaling pathways.

Oral Gavage Protocol for Mice

Objective: To provide a standardized procedure for the oral administration of this compound to mice.[13][14][15][16][17]

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[13][15][16]

  • Syringes.

  • Formulated compound.

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).[13][15][16]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth. Mark the needle.[15][17]

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

  • Allow the mouse to swallow the needle, which facilitates its passage into the esophagus. The needle should advance without resistance.

  • Once the needle is inserted to the pre-measured depth, slowly administer the compound.

  • Gently remove the needle in the same angle it was inserted.

  • Monitor the mouse for any signs of distress for at least 10-15 minutes post-administration.[13][14][15]

Data Presentation:

Mouse Weight (g)Gavage Needle GaugeMaximum Dosing Volume (mL) at 10 mL/kg
2022G0.20
2520G0.25
3018G0.30
3518G0.35

Note: This table is adapted from standard guidelines.[13][16]

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. The information is designed to assist researchers in overcoming common challenges encountered during the purification of this compound.

Disclaimer: Detailed experimental data on the crystallization of this compound is limited in publicly available literature. The protocols, solubility data, and troubleshooting advice provided herein are based on established principles of organic chemistry, crystallization theory, and data for structurally related thiophene derivatives. These should be regarded as a starting point for experimental design, and optimization will likely be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its crystallization?

A1: The molecule possesses several functional groups that will dictate its crystallization behavior:

  • Thiophene ring: A five-membered aromatic heterocycle that can participate in π-π stacking interactions.

  • Carboxylic acid group: A polar group capable of forming strong hydrogen bonds, potentially leading to dimer formation.

  • Amino group: A hydrogen bond donor and acceptor, which can influence crystal packing.

  • Isopropylsulfonyl group: A bulky and polar group that can affect solubility and crystal lattice formation.

Q2: I am observing the formation of an oil instead of crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound at a given temperature is too high, or when impurities are present that disrupt the crystal lattice formation. To address this, you can try:

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).

  • Using a different solvent or solvent system: The current solvent may be too good a solvent for your compound at lower temperatures.

  • Adding a seed crystal: If you have a small amount of pure crystalline material, adding it to the supersaturated solution can induce crystallization.

  • Scratching the inner surface of the flask: This can create nucleation sites for crystal growth.

Q3: My crystallization yield is very low. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to dissolve your compound completely.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the solution.

  • Inappropriate solvent choice: The solvent might have a significant solvating power even at low temperatures.

  • Premature crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature (ice bath or freezer).- Add a seed crystal.- Scratch the inside of the flask with a glass rod.
Crystallization is too rapid The solution is too concentrated or cooled too quickly.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly to room temperature before further cooling.
"Oiling out" - The compound's melting point is below the temperature of crystallization.- High concentration of impurities.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or a solvent mixture with a lower boiling point.- Further purify the crude material before crystallization (e.g., by column chromatography).
Poor crystal quality (e.g., needles, powder) - Very rapid crystallization.- Presence of impurities.- Slow down the rate of cooling.- Try a different solvent system that promotes slower crystal growth.- Ensure the starting material is of sufficient purity.
Low recovery - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Concentrate the mother liquor to obtain a second crop of crystals.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Solubility Data (Illustrative)

The following table provides an estimated solubility profile for this compound in common laboratory solvents. This data is illustrative and should be experimentally verified.

Solvent Solubility at 25 °C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Crystallization
WaterLowModeratePotentially suitable, especially in a mixed solvent system.
MethanolModerateHighGood potential as a crystallization solvent.
EthanolModerateHighGood potential as a crystallization solvent.
AcetoneModerateHighMay be too good a solvent; consider for mixed systems.
Ethyl AcetateLowModerateGood potential as a crystallization solvent.
DichloromethaneLowModerateGood potential, but volatility can be a challenge.
TolueneVery LowLowLikely a poor solvent for dissolution.
HexaneInsolubleInsolubleUseful as an anti-solvent.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the compound just completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For further crystallization, place the flask in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out? crystals_form->oil_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Cool Further - Add Seed Crystal - Scratch Flask no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out_issue Oiling Out oil_out->oiling_out_issue Yes good_crystals Good Quality Crystals? oil_out->good_crystals No (Solid Precipitates) troubleshoot_oiling Troubleshoot: - Reheat and Add Solvent - Slow Cooling - Change Solvent oiling_out_issue->troubleshoot_oiling troubleshoot_oiling->cool poor_crystals Poor Quality Crystals good_crystals->poor_crystals No filter_dry Filter and Dry Crystals good_crystals->filter_dry Yes troubleshoot_quality Troubleshoot: - Slower Cooling - Different Solvent poor_crystals->troubleshoot_quality troubleshoot_quality->cool end Pure Crystals filter_dry->end LogicalRelationships cluster_params Key Parameters cluster_outcomes Potential Outcomes Solvent Solvent Choice GoodCrystals High-Quality Crystals Solvent->GoodCrystals PoorCrystals Poor-Quality Crystals Solvent->PoorCrystals OilingOut Oiling Out Solvent->OilingOut NoCrystals No Crystallization Solvent->NoCrystals CoolingRate Cooling Rate CoolingRate->GoodCrystals CoolingRate->PoorCrystals CoolingRate->OilingOut Concentration Concentration Concentration->GoodCrystals Concentration->PoorCrystals Concentration->OilingOut Concentration->NoCrystals Purity Initial Purity Purity->GoodCrystals Purity->PoorCrystals Purity->OilingOut

Optimizing reaction conditions for the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and resolving common experimental issues.

General Troubleshooting

Question: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] It is advisable to perform small-scale trial reactions to determine the optimal conditions without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If the reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.

Below is a logical workflow to troubleshoot low-yield reactions:

G start Low Yield Observed verify_cond Verify Reaction Conditions (Temp, Time) start->verify_cond assess_purity Assess Reagent & Solvent Purity verify_cond->assess_purity Conditions Correct adjust_cond Adjust Temp/Time/ Concentration verify_cond->adjust_cond Conditions Incorrect check_atmosphere Check for Air/ Moisture Sensitivity assess_purity->check_atmosphere Reagents Pure purify_reagents Purify Reagents/ Use Dry Solvents assess_purity->purify_reagents Impurities Detected review_workup Review Workup & Purification check_atmosphere->review_workup Reaction Not Sensitive inert_atmosphere Use Inert Atmosphere check_atmosphere->inert_atmosphere Reaction Sensitive optimize Systematically Optimize Parameters (DoE) review_workup->optimize Workup OK modify_workup Modify Extraction/ Purification review_workup->modify_workup Losses Detected

A decision tree for troubleshooting low-yield reactions.

Microwave-Assisted Synthesis

Question: What are the advantages of using microwave-assisted synthesis over conventional heating?

Answer: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in heterocyclic chemistry, offering several advantages over conventional heating methods.[2] These include:

  • Rapid Reactions: Microwave irradiation can dramatically reduce reaction times from hours to minutes.

  • Improved Yields and Purity: MAOS often leads to higher product yields and purity by minimizing side product formation.[2]

  • Energy Efficiency: Microwave heating is more energy-efficient as it directly heats the reaction mixture, unlike conventional methods that heat the vessel first.

  • Greener Chemistry: The reduction in reaction time and often solvent volume contributes to more environmentally friendly synthetic protocols.

Data Presentation: Microwave vs. Conventional Heating

The following table compares the synthesis of various heterocyclic compounds using both microwave-assisted and conventional heating methods, highlighting the significant reduction in reaction time and improvement in yields.

HeterocycleAldehydeβ-DicarbonylCatalyst/ConditionsMethodTimeYield (%)Reference
Dihydropyrimidinone BenzaldehydeEthyl AcetoacetateYtterbium Triflate (10 mol%), Acetic Acid/EthanolMicrowave10 min92[3]
Dihydropyrimidinone BenzaldehydeEthyl AcetoacetateYtterbium Triflate (10 mol%), Acetic Acid/EthanolConventional4 h78[3]
2-Aminodihydropyrimidine Various AldehydesVarious β-DicarbonylsGuanidine HCl, EthanolMicrowave10 min36-91[4]
2-Amino-4,6-diarylpyrimidine BenzaldehydeAcetophenoneCaCl₂, Solvent-freeMicrowave15 min86[4]
2-Amino-4,6-diarylpyrimidine BenzaldehydeAcetophenoneGuanidine carbonate, DMFConventional3 h94[4]
Substituted Amide N/AN/AN/AMicrowave9-42 min75-87[5]
Substituted Amide N/AN/AN/AConventional13 h50-72[5]

Reaction-Specific Troubleshooting and Protocols

Fischer Indole Synthesis

Question: My Fischer indole synthesis is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis can be due to several factors, as the reaction is sensitive to specific parameters.[6] Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Using freshly distilled or recrystallized starting materials is recommended.[6]

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., Brønsted acids like HCl, H₂SO₄, or Lewis acids like ZnCl₂, BF₃) are crucial.[7]

  • Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[8]

fischer_indole cluster_start Starting Materials start1 Aryl Hydrazine hydrazone Hydrazone Formation start1->hydrazone start2 Aldehyde or Ketone start2->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization Loss of NH3 product Indole cyclization->product

Simplified mechanism of the Fischer indole synthesis.[8]

This protocol describes a general procedure for the microwave-assisted synthesis of an indole derivative.

  • Reaction Setup: In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in tetrahydrofuran (THF) to a concentration of 0.63 M.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 150°C for 15 minutes.[6]

  • Work-up: After cooling the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Paal-Knorr Furan Synthesis

Question: My Paal-Knorr furan synthesis is producing a lot of tar and giving a low yield. What can I do?

Answer: Tar formation is a common issue in the Paal-Knorr synthesis, often caused by the decomposition of the starting material under harsh acidic and high-temperature conditions. To mitigate this:

  • Milder Acid Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of strong mineral acids like H₂SO₄.

  • Microwave Irradiation: Employing microwave heating can significantly shorten reaction times, which helps to minimize decomposition.[9]

  • Solvent Choice: Using a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions.

The following table illustrates the effect of the catalyst and heating method on the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.

Catalyst (mol%)SolventMethodTimeYield (%)Reference
p-TsOH (5)TolueneConventional2 h85[10]
Envirocat EPZGSolvent-freeMicrowave (120°C)5 min92[10]
Montmorillonite K-10Solvent-freeMicrowave (120°C)8 min90[10]
H₂SO₄ (conc.)NoneConventional1 h75[10]

This protocol outlines a traditional approach using conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (5 mmol).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water will be collected in the Dean-Stark trap.[10]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography if necessary.[10]

Pictet-Spengler Reaction

Question: What are the key factors to consider for a successful Pictet-Spengler reaction?

Answer: The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. Key considerations for success include:

  • Substrate Electronics: The reaction works best with electron-rich β-arylethylamines. The presence of electron-donating groups on the aromatic ring facilitates the cyclization step.[11]

  • Carbonyl Compound: A variety of aldehydes and ketones can be used. Using a slight excess of the carbonyl compound can help drive the reaction to completion.[11]

  • Catalyst: The reaction is typically catalyzed by a protic acid (e.g., HCl, acetic acid) or a Lewis acid.[12] In some cases, the reaction can proceed without a catalyst, especially with highly activated aromatic rings.[12]

The following table summarizes the effect of solvent and temperature on the yield of a Pictet-Spengler reaction.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane802475
2Toluene802482
3Chloroform802489
4Acetonitrile8024Trace
5Methanol8024Trace

Data is representative and compiled from various sources.

Doebner-von Miller Quinoline Synthesis

Question: I am observing significant tar and polymer formation in my Doebner-von Miller reaction. How can I minimize this?

Answer: The Doebner-von Miller reaction is often conducted under strongly acidic conditions, which can promote the polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and low yields. To address this:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help find the optimal balance.

  • Control Reaction Temperature: Excessive temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, favoring the desired reaction.

The following data for the related Friedländer synthesis illustrates the importance of catalyst selection on reaction yield.

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8024<5
2p-TsOHEthanol801275
3In(OTf)₃Toluene110892
4Bi(OTf)₃Toluene110888
5Sc(OTf)₃Toluene1101095

Data is representative and compiled from various sources.

Bischler-Napieralski Isoquinoline Synthesis

Question: My Bischler-Napieralski reaction is not working or giving a very low yield. What are the potential causes?

Answer: Low or no yield in the Bischler-Napieralski reaction can stem from several issues:

  • Deactivating Groups on the Aromatic Ring: The reaction is an intramolecular electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization.

  • Ineffective Dehydrating Agent: The choice of dehydrating agent is critical. For less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ may be necessary.[10]

  • Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction's progress to determine the optimal duration.[10]

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling with an ice bath may be necessary.[10]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]

References

Technical Support Center: Stability of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound can be influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents. As a molecule containing both a sulfonamide and a thiophene ring, it is susceptible to degradation through hydrolysis (especially at acidic pH), photodegradation, and oxidation.

Q2: How does pH influence the stability of the compound?

A2: The compound's stability is expected to be pH-dependent. Sulfonamides are generally more stable in neutral to alkaline conditions and more prone to hydrolysis under acidic conditions.[1][2] The anionic form of sulfonamides, which is more prevalent at higher pH, is typically less susceptible to hydrolysis.[2] Therefore, working with aqueous solutions at neutral or slightly alkaline pH may improve stability.

Q3: Is this compound sensitive to light?

A3: Thiophene derivatives can be susceptible to photodegradation.[3][4] It is recommended to protect solutions of the compound from light, especially during storage and long experiments, by using amber vials or covering the containers with aluminum foil.

Q4: What are the likely degradation products of this compound in aqueous solutions?

A4: Based on the structure, potential degradation can occur at the sulfonamide bond or the thiophene ring.

  • Hydrolysis of the sulfonamide: This could lead to the cleavage of the S-N bond. Studies on other sulfonamides have identified degradation products such as sulfanilic acid and aniline.[5][6]

  • Thiophene ring degradation: The thiophene ring can be susceptible to oxidative degradation.[4][7]

Q5: I am observing a rapid loss of my compound in solution. What are the initial troubleshooting steps?

A5: If you observe unexpected degradation, consider the following:

  • Check the pH of your solution: Ensure it is within a stable range (neutral to slightly alkaline is recommended as a starting point).

  • Protect from light: Immediately wrap your containers in aluminum foil or use amber vials.

  • Deoxygenate your solvent: If you suspect oxidation, bubbling an inert gas like nitrogen or argon through your solvent before preparing the solution can help.

  • Control the temperature: Store solutions at low temperatures (e.g., 2-8 °C) and minimize exposure to high temperatures during experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid decrease in compound concentration upon dissolution pH of the aqueous solution is too acidic, leading to rapid hydrolysis.Measure and adjust the pH of the solution to neutral (pH 7) or slightly alkaline. Use appropriate buffers to maintain the pH.
Discoloration of the solution over time (e.g., turning yellow or brown) Photodegradation of the thiophene ring.Protect the solution from light at all times by using amber glassware or wrapping containers in foil.
Formation of unknown peaks in HPLC analysis Degradation of the parent compound.Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent results between experimental replicates Variable exposure to light, temperature fluctuations, or oxygen.Standardize experimental conditions meticulously. Ensure all samples are handled with the same level of protection from light and are maintained at the same temperature. Use freshly prepared solutions.

Data Presentation: Expected Stability Profile

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress Condition Time % Assay of Parent Compound % Total Degradation Major Degradation Products Observed
0.1 N HCl (reflux)8 h85.214.8DP1, DP2
0.1 N NaOH (reflux)8 h92.57.5DP3
10% H₂O₂ (room temp)24 h88.111.9DP4, DP5
Heat (80°C, solid state)48 h98.71.3Minor peaks
Photolytic (UV light)24 h90.39.7DP6

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis [8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a flask containing 9 mL of 0.1 N HCl.

    • Reflux the mixture for a specified period (e.g., 8 hours).

    • At designated time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a flask containing 9 mL of 0.1 N NaOH.

    • Reflux the mixture for a specified period (e.g., 8 hours).

    • At designated time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation [8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a flask containing 9 mL of 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Forced Degradation Study - Photostability

  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., water:acetonitrile 50:50) at a known concentration in clear glass vials.

  • Exposure:

    • Expose one set of vials to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Wrap the second set of vials (the control samples) in aluminum foil to protect them from light and keep them alongside the exposed samples.

  • Analysis: At specified time points, analyze both the exposed and control samples by HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, reflux) stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, reflux) stock->base Apply Stress oxidation Oxidation (10% H2O2, RT) stock->oxidation Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC Analysis neutralize->hplc data Stability Data & Degradation Profile hplc->data Generate Data

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photo Photodegradation parent 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid hydrolysis_prod Sulfonamide Cleavage Products parent->hydrolysis_prod H+ / H2O oxidation_prod Thiophene Ring Oxidation Products parent->oxidation_prod [O] photo_prod Photolytic Degradants parent->photo_prod hν (UV/Vis)

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted thiophenes?

A1: Several classical and modern methods are widely used for the synthesis of substituted thiophenes. The choice of method often depends on the desired substitution pattern and the available starting materials. Some of the most common methods include:

  • Gewald Aminothiophene Synthesis: A versatile one-pot reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2]

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[3]

  • Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[4]

  • Hinsberg Synthesis: This method utilizes the condensation of an α-diketone with diethyl thiodiacetate to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.

  • Metal-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling are extensively used to introduce aryl or other substituents onto a pre-existing thiophene ring.[5]

Q2: I am observing a very low yield in my thiophene synthesis. What are the general parameters I should investigate?

A2: Low yields are a common issue in organic synthesis. For thiophene synthesis, the following parameters are critical and should be systematically optimized:

  • Reaction Temperature: The optimal temperature can vary significantly between different synthetic routes and substrates. It is advisable to screen a range of temperatures to find the optimum for your specific reaction. For instance, in the Gewald synthesis, gentle heating to 40-60 °C can improve the reactivity of sulfur, but excessive heat can lead to side reactions.[1]

  • Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used in the Gewald synthesis as they can enhance the condensation of intermediates with sulfur.[1]

  • Catalyst/Reagent Activity: Ensure that your catalysts (e.g., palladium catalyst in Suzuki coupling) and reagents (e.g., sulfurizing agent in Paal-Knorr synthesis) are active and not degraded.

  • Base: In base-catalyzed reactions like the Gewald synthesis, the choice and amount of base are crucial. The optimal base is often substrate-dependent.

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.

Q3: How can I purify my substituted thiophene derivative effectively?

A3: The purification of substituted thiophenes often relies on standard techniques such as column chromatography and recrystallization.

  • Column Chromatography: This is a versatile method for separating complex mixtures. For moderately polar thiophene derivatives, a common mobile phase is a mixture of hexane and ethyl acetate.[6] The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate, with the target compound having a Retention Factor (Rf) value between 0.2 and 0.4.[7] For acid-sensitive thiophenes, the silica gel can be deactivated by adding a small amount of triethylamine (1-2%) to the eluent.[7]

  • Recrystallization: This technique is excellent for obtaining high-purity solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.

Troubleshooting Guides

Issue 1: Low Yield in Gewald Aminothiophene Synthesis

The Gewald reaction is a robust method for synthesizing 2-aminothiophenes, but low yields can be a frustrating problem. The following guide will help you troubleshoot common causes of poor performance.

Troubleshooting Workflow for Low Yield in Gewald Synthesis

start Low Yield in Gewald Synthesis check_condensation Is the Knoevenagel condensation proceeding? (Check by TLC/LC-MS) start->check_condensation condensation_no No check_condensation->condensation_no No condensation_yes Yes check_condensation->condensation_yes Yes optimize_base Optimize Base: - Screen different bases (morpholine, piperidine, triethylamine). - Adjust base concentration. condensation_no->optimize_base check_sulfur_reaction Is the sulfur reacting? condensation_yes->check_sulfur_reaction remove_water Consider water removal (e.g., Dean-Stark trap). optimize_base->remove_water end Improved Yield remove_water->end sulfur_no No check_sulfur_reaction->sulfur_no No sulfur_yes Yes check_sulfur_reaction->sulfur_yes Yes optimize_solvent_temp Optimize Solvent & Temperature: - Use polar solvents (EtOH, MeOH, DMF). - Gently heat (40-60 °C). sulfur_no->optimize_solvent_temp check_side_products Are there significant side products? sulfur_yes->check_side_products optimize_solvent_temp->end side_products_yes Yes check_side_products->side_products_yes Yes check_side_products->end No minimize_dimerization Minimize Dimerization: - Adjust temperature. - Control rate of reagent addition. side_products_yes->minimize_dimerization purify_intermediate Consider a two-step procedure: Isolate the α,β-unsaturated nitrile before reacting with sulfur. minimize_dimerization->purify_intermediate purify_intermediate->end

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Common Side Reactions in Gewald Synthesis:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.

  • Formation of complex polysulfides: These can lead to a dark brown or tarry reaction mixture. Proper workup and purification are necessary to remove these colored impurities.[8]

Data Presentation: Effect of Reaction Conditions on Gewald Synthesis Yield

The following table summarizes the effect of different catalysts, temperatures, and solvents on the yield of a model Gewald reaction between cyclohexanone and malononitrile.

Catalyst (mol%)Temperature (°C)SolventTimeYield (%)Reference
Piperidinium Borate (10)100EtOH/H₂O (9:1)35 min92[9]
Piperidinium Borate (15)100EtOH/H₂O (9:1)25 min94[9]
Piperidinium Borate (20)100EtOH/H₂O (9:1)20 min96[9]
Piperidinium Borate (20)70EtOH/H₂O (9:1)3 h84[9]
Piperidinium Borate (20)Room TempEtOH/H₂O (9:1)24 hTrace[9]
Piperidinium Borate (20)100Toluene3 h45[9]
Piperidinium Borate (20)100Acetonitrile2 h72[9]
Piperidinium Borate (20)100Ethanol40 min89[9]
Issue 2: Low Yield in Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for preparing substituted thiophenes from 1,4-dicarbonyl compounds. Low yields can often be attributed to the choice of sulfurizing agent or the formation of furan byproducts.

Common Problems and Solutions:

  • Inefficient Sulfurization: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common sulfurizing agents. Lawesson's reagent is often milder and more soluble in organic solvents. Ensure that the sulfurizing agent is fresh and used in an appropriate stoichiometric amount.

  • Furan Byproduct Formation: Since sulfurizing agents like P₄S₁₀ also act as dehydrating agents, the formation of the corresponding furan is a common side reaction. The reaction mechanism is believed to involve the initial formation of a thione, which then cyclizes. Optimizing the reaction temperature and time can help to favor the formation of the thiophene over the furan.

  • Safety Concern: The Paal-Knorr synthesis often generates toxic hydrogen sulfide (H₂S) gas as a byproduct and must be performed in a well-ventilated fume hood.

Issue 3: Challenges in Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to valuable 3-hydroxy-2-thiophenecarboxylic acid derivatives.

Key Mechanistic Steps and Potential Pitfalls:

The reaction proceeds through a series of base-catalyzed conjugate additions to form a thioacetal, followed by an intramolecular Dieckmann condensation.

start Fiesselmann Synthesis step1 Base-catalyzed 1,4-conjugate addition start->step1 step2 Formation of Thioacetal step1->step2 step3 Intramolecular Dieckmann Condensation step2->step3 step4 Formation of Ketone step3->step4 step5 Elimination and Tautomerization step4->step5 end 3-Hydroxy-2-thiophenecarboxylic acid derivative step5->end

Caption: Key steps in the Fiesselmann thiophene synthesis.

Troubleshooting:

  • Base Selection: The choice of base is critical for both the initial conjugate addition and the subsequent Dieckmann condensation. A stronger base may be required for the cyclization step.

  • Substrate Reactivity: The reaction is applicable to a range of α,β-acetylenic esters and thioglycolic acid derivatives. Ensure that your starting materials are of high purity.

Issue 4: Low Yield and Side Reactions in Suzuki Cross-Coupling of Thiophenes

Suzuki coupling is a powerful tool for the C-C bond formation on thiophene rings. However, researchers often face challenges with low yields and the formation of side products.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling check_catalyst Is the Palladium catalyst active? start->check_catalyst catalyst_no No check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes Yes use_fresh_catalyst Use fresh or different Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). catalyst_no->use_fresh_catalyst check_boronic_acid Is the boronic acid stable? catalyst_yes->check_boronic_acid degas_reaction Ensure rigorous degassing to prevent catalyst oxidation. use_fresh_catalyst->degas_reaction end Improved Yield degas_reaction->end boronic_acid_no No check_boronic_acid->boronic_acid_no No boronic_acid_yes Yes check_boronic_acid->boronic_acid_yes Yes use_stable_derivative Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA ester). boronic_acid_no->use_stable_derivative optimize_base_solvent Optimize Base and Solvent: - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Use appropriate solvent (e.g., Dioxane/H₂O). boronic_acid_yes->optimize_base_solvent use_stable_derivative->end check_homocoupling Is homocoupling of the boronic acid observed? optimize_base_solvent->check_homocoupling homocoupling_yes Yes check_homocoupling->homocoupling_yes Yes check_homocoupling->end No homocoupling_yes->degas_reaction

Caption: Troubleshooting workflow for low yield in Suzuki coupling of thiophenes.

Common Side Reactions in Suzuki Coupling:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by high temperatures and aqueous basic conditions. Using milder bases or protecting the boronic acid as a more stable ester (e.g., pinacol ester) can mitigate this issue.[5]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.[10]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes[1]

This is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Caution: This reaction generates toxic H₂S gas and must be performed in a certified, high-performance fume hood.

  • In a 10 mL microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Add dry toluene to the vessel.

  • Securely seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • After cooling the vessel to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2,5-dimethylthiophene.

Protocol 3: General Procedure for Fiesselmann Thiophene Synthesis[4]
  • The α,β-acetylenic ester is condensed with a thioglycolic acid derivative in the presence of a base.

  • The reaction mixture is typically stirred at room temperature or gently heated.

  • Upon completion, the reaction is worked up by acidification and extraction.

  • The crude product is then purified, often by recrystallization or column chromatography.

Protocol 4: General Protocol for Suzuki-Miyaura Coupling of a Thiophene Halide[6]
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Gewald Synthesis of the Thiophene Ester Intermediate

  • Question: My Gewald reaction to produce the ethyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate intermediate is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in this multi-component reaction can be attributed to several factors. A primary synthetic route involves the Gewald reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2][3] For this specific target molecule, a plausible route starts with isopropylsulfonyl acetone, ethyl cyanoacetate, and sulfur.

    Troubleshooting Steps:

    • Inefficient Knoevenagel Condensation: This initial step between isopropylsulfonyl acetone and ethyl cyanoacetate is base-catalyzed and can be a bottleneck.[2][4]

      • Base Selection: The choice of base is critical.[1] Weaker bases like triethylamine may not be sufficient. Consider screening stronger secondary amine bases such as morpholine or piperidine.[1]

      • Water Removal: The condensation produces water, which can inhibit the reaction.[1] If not running in a protic solvent, consider using a Dean-Stark apparatus to remove water azeotropically.

    • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.[4]

      • Solvent Choice: Polar aprotic solvents like DMF or protic solvents such as ethanol or methanol can enhance the solubility and reactivity of sulfur.[1]

      • Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can facilitate the reaction of sulfur, but excessive heat can lead to side products.

    • Reagent Quality: Ensure all starting materials are pure and anhydrous (where applicable). Impurities in the starting ketone or nitrile can lead to unwanted side reactions.

Issue 2: Incomplete Hydrolysis of the Ester Intermediate

  • Question: I am having trouble hydrolyzing the ethyl ester of 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate to the final carboxylic acid. What are the key parameters to consider?

  • Answer: The saponification of the ester is a critical final step. Incomplete hydrolysis is a common issue.

    Troubleshooting Steps:

    • Base Equivalents: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to ensure complete reaction.[5]

    • Solvent System: A mixture of water and an alcohol (e.g., ethanol or methanol) is often used to ensure solubility of both the ester and the hydroxide base.[5]

    • Reaction Time and Temperature: These reactions often require heating (reflux) to proceed at a reasonable rate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully acidified (e.g., with HCl) to precipitate the carboxylic acid.[5] Adding the acid too quickly or overshooting the neutralization point can affect the product's purity and isolation.

Issue 3: Product Purity and Purification Challenges

  • Question: My final product, this compound, is impure. What are common impurities and how can I effectively purify it?

  • Answer: Impurities can arise from unreacted starting materials, side products from the Gewald reaction (like polysulfides), or degradation of the aminothiophene product.[4][7] Aminothiophenes can be susceptible to oxidation.[7]

    Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the solid carboxylic acid.[7]

      • Solvent Selection: Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[7] Good candidates might include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

    • Acid-Base Extraction: As a carboxylic acid, the product can be purified by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[8][9]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

      • Eluent Modification: Carboxylic acids can streak on silica gel.[7] To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system (e.g., ethyl acetate/hexanes).[7]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Gewald Synthesis

Possible Cause Recommended Solution(s) Relevant Parameters
Inefficient Knoevenagel CondensationScreen stronger bases (morpholine, piperidine).[1]Base type and concentration
Use a Dean-Stark trap to remove water if applicable.[1]Water content
Poor Sulfur ReactivityUse a polar solvent (DMF, ethanol).[1]Solvent polarity
Gently heat the reaction to 50-60 °C.Temperature
Impure ReagentsUse high-purity starting materials.Reagent purity

Table 2: Key Parameters for Ester Hydrolysis Optimization

Parameter Recommendation Typical Range
BaseSodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)[5]2-3 equivalents
SolventEthanol/Water or Methanol/Water mixture[5]1:1 to 3:1 ratio
TemperatureReflux[6]60-100 °C
Reaction TimeMonitor by TLC2-12 hours
Acidification pHCarefully adjust to pH 3-4 with dilute HCl[5]pH 3-4

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (Gewald Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isopropylsulfonyl acetone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Reagent Addition: Add morpholine (0.5 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the ethyl ester intermediate (1.0 eq.) in a 2:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (2.5 eq.) and heat the mixture to reflux.

  • Reaction: Stir at reflux for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any neutral impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_gewald Step 1: Gewald Reaction cluster_hydrolysis Step 2: Hydrolysis A Isopropylsulfonyl acetone D Ethyl 3-amino-4-(isopropylsulfonyl) thiophene-2-carboxylate A->D + Morpholine, Ethanol, Δ B Ethyl cyanoacetate B->D + Morpholine, Ethanol, Δ C Sulfur (S₈) C->D + Morpholine, Ethanol, Δ E 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid D->E 1. NaOH, EtOH/H₂O, Δ 2. HCl (aq)

Caption: Plausible synthetic pathway for the target molecule.

Troubleshooting_Workflow Troubleshooting Low Yield in Gewald Synthesis Start Low Yield in Gewald Reaction Check_Condensation Check Knoevenagel Condensation Step Start->Check_Condensation Check_Sulfur Check Sulfur Reactivity Check_Condensation->Check_Sulfur No Optimize_Base Screen stronger bases (e.g., morpholine) Check_Condensation->Optimize_Base Yes Check_Reagents Check Reagent Purity Check_Sulfur->Check_Reagents No Optimize_Solvent Use polar solvent (e.g., DMF, EtOH) Check_Sulfur->Optimize_Solvent Yes Purify_Reagents Use high-purity starting materials Check_Reagents->Purify_Reagents Yes Remove_Water Use Dean-Stark (if applicable) Optimize_Base->Remove_Water Success Improved Yield Remove_Water->Success Optimize_Temp Increase temperature to 50-60 °C Optimize_Solvent->Optimize_Temp Optimize_Temp->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing the off-target effects of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern for several reasons:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1][2]

  • Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

Q2: What are the initial signs of potential off-target effects in my cell-based assays?

A2: Several indicators may suggest the presence of off-target effects:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Effects at high concentrations: The observed effect only occurs at high concentrations of the inhibitor, which may engage lower-affinity off-targets.[1][3]

  • Unexplained cytotoxicity: High levels of cell death are observed at concentrations required for on-target inhibition.[2]

Q3: How can I proactively minimize off-target effects during my experiments?

A3: Minimizing off-target effects starts with careful experimental design:

  • Use the lowest effective concentration: Perform a full dose-response curve to determine the lowest concentration of the inhibitor that produces the desired on-target effect.[3]

  • Choose selective inhibitors: Whenever possible, use well-characterized inhibitors known for their high selectivity.[2]

  • Use appropriate controls: Include a negative control, which is a close chemical analog of your compound that is inactive against the intended target.[2]

  • Test in multiple cell lines: This can help distinguish between general off-target effects and those specific to a particular cellular context.[2]

Q4: What are the main computational approaches to predict off-target interactions?

A4: Computational, or in silico, methods are valuable for predicting potential off-target interactions early in the drug discovery process.[4][5] These approaches often use machine learning and chemical similarity methods to screen a compound against large databases of protein targets.[5][6] One such integrated computational process is the Off-Target Safety Assessment (OTSA), which uses both 2D and 3D methods to predict a list of potential off-target interactions.[4][7] These computational tools can help prioritize experimental validation and guide the design of more selective inhibitors.[5]

Troubleshooting Guide

If you suspect your small molecule inhibitor is causing off-target effects, this guide provides a systematic approach to investigate and mitigate the issue.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Initial Validation cluster_2 Step 2: Genetic Validation cluster_3 Step 3: Direct Target Engagement cluster_4 Step 4: Off-Target Identification Observation Unexpected Phenotype or High Cytotoxicity Observed DoseResponse Perform Dose-Response Curve Analysis Observation->DoseResponse OrthogonalInhibitor Test with a Structurally Different Inhibitor DoseResponse->OrthogonalInhibitor If effect is only at high conc. GeneticKO Use CRISPR/Cas9 or siRNA to Knockdown/out Target OrthogonalInhibitor->GeneticKO If phenotypes differ CETSA Perform Cellular Thermal Shift Assay (CETSA) GeneticKO->CETSA If phenotype persists Proteomics Employ Proteomics-Based Methods (e.g., Chemical Proteomics) CETSA->Proteomics If target engagement is confirmed, but off-target effects suspected KinomeScan Perform Kinome-Wide Selectivity Screen Proteomics->KinomeScan For kinase inhibitors

Caption: Experimental workflow for identifying and minimizing off-target effects.

Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.

  • Possible Cause: The inhibitor is interacting with one or more off-targets, leading to the observed phenotype.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Determine if the effect is only observed at high concentrations of the inhibitor. Off-target effects are more likely at concentrations significantly above the IC50 for the primary target.[3]

    • Orthogonal Validation: Use a structurally different inhibitor that targets the same protein.[1] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]

    • Genetic Validation: Use CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[2] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[2][8]

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

  • Possible Cause: The inhibitor is binding to essential cellular proteins, causing toxicity. For kinase inhibitors, this could be due to off-target kinase inhibition.[2]

  • Troubleshooting Steps:

    • Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits.[2]

    • Test Structurally Different Inhibitors: If cytotoxicity is a consistent issue across different chemical scaffolds targeting the same protein, it may be an on-target effect.[2]

    • Check Compound Solubility: Ensure the inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]

Issue 3: The inhibitor shows the expected on-target activity in biochemical assays but has no or a different effect in cell-based assays.

  • Possible Cause: Poor cell permeability, rapid metabolism of the compound, or activation of compensatory signaling pathways.[2]

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor binds to its intended target within a cellular environment.[2]

    • Investigate Compensatory Pathways: Use techniques like Western blotting to probe for the activation of known compensatory signaling pathways.[2]

    • Consider Combination Inhibition: Blocking both the primary and compensatory pathways may yield more consistent results.[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of a compound with its target protein within a cellular environment.[2]

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control.[2]

    • Heating: Heat the cell lysates across a range of temperatures.[2]

    • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.[2]

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting.[2]

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

  • Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound.[2]

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]

    • Compound Addition: Add the diluted test compound or a vehicle control to the wells.[2]

    • Incubation: Incubate the plate to allow the kinase reaction to proceed.[2]

    • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescence readout.[2]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[2]

Data Presentation

Table 1: Comparison of Methods for Off-Target Identification

MethodPrincipleAdvantagesDisadvantages
Chemical Proteomics Uses a modified drug "probe" to capture interacting proteins from cell lysates or living cells for identification by mass spectrometry.[9][10]Unbiased, identifies direct binding partners in a native environment.[11]Probe synthesis can alter drug activity; may not capture all interactions.[9]
Activity-Based Protein Profiling (ABPP) Uses activity-based probes that covalently bind to the active sites of specific enzyme families.[9][10]Identifies targets based on enzymatic activity.Limited to specific enzyme families with reactive catalytic residues.[9]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[2]Confirms target engagement in a cellular context; no need for compound modification.[2]Indirect method; requires a specific antibody for detection.
Kinome Scanning Assesses the activity of an inhibitor against a large panel of purified kinases.[12]Provides a comprehensive selectivity profile for kinase inhibitors.[13]In vitro results may not always translate to the cellular environment.[14]
Computational Prediction Uses algorithms and databases to predict potential off-targets based on chemical structure and other properties.[4][6]High-throughput, cost-effective, and can be applied early in development.[5]Predictions require experimental validation; accuracy can vary.[15]
Genetic Approaches (CRISPR/siRNA) Modulates the expression of the intended target to see if the inhibitor's effect is maintained.[2][16]Provides strong evidence for on-target vs. off-target effects.[8]Can be complex and time-consuming; potential for off-target effects of the genetic tools themselves.[17]

Table 2: Predicted Off-Target Interactions for a Selection of Small Molecules

Drug ClassNumber of CompoundsTotal Predicted High-Scoring InteractionsAverage Interactions per Compound
Discontinued Drugs 4563,9238.6
Approved Drugs 4014,06710.1
Total 8577,9909.3

Data adapted from a computational study on 857 diverse small molecule drugs.[4][7][18]

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_0 Small Molecule Inhibitor cluster_1 On-Target Effects cluster_2 Off-Target Effects Inhibitor Inhibitor OnTarget Intended Target (e.g., Kinase A) Inhibitor->OnTarget Binds OffTarget Off-Target (e.g., Kinase B) Inhibitor->OffTarget Binds DownstreamA Downstream Effector A OnTarget->DownstreamA Inhibits PhenotypeA Desired Phenotype DownstreamA->PhenotypeA Leads to DownstreamB Downstream Effector B OffTarget->DownstreamB Inhibits PhenotypeB Undesired Phenotype (e.g., Toxicity) DownstreamB->PhenotypeB Leads to

Caption: Diagram illustrating on-target versus off-target effects of an inhibitor.

Computational_Workflow cluster_0 Input cluster_1 Prediction Models cluster_2 Output cluster_3 Validation SmallMolecule Small Molecule Structure TwoD_Methods 2D Chemical Similarity (e.g., SAS, SAR, ML) SmallMolecule->TwoD_Methods ThreeD_Methods 3D Protein Structure-Based Methods SmallMolecule->ThreeD_Methods PredictedTargets List of Potential Off-Targets TwoD_Methods->PredictedTargets ThreeD_Methods->PredictedTargets ExperimentalValidation Experimental Validation (e.g., Biochemical Assays) PredictedTargets->ExperimentalValidation

References

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in common biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound for my biological assay?

A1: The recommended initial approach is to first create a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] From this stock solution, you can then make further dilutions into your aqueous biological buffer to achieve the desired final concentration.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize the Dilution Method: Instead of adding a small volume of the DMSO stock directly into the full volume of the buffer, try adding the buffer to the DMSO stock solution in a stepwise manner. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.[1]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2] Since this compound contains both an amino group and a carboxylic acid group, its solubility is expected to be significantly influenced by pH.[3][4][5][6] For acidic compounds, increasing the pH (more basic conditions) generally increases solubility, while basic compounds are more soluble at lower pH (more acidic conditions).[1] Experimenting with adjusting the pH of your biological buffer with small amounts of NaOH or HCl may improve solubility.[1]

  • Use of Co-solvents: In addition to DMSO, other co-solvents can be used in the final solution, although their compatibility with the specific assay must be verified. Ethanol is a common co-solvent, often used at concentrations of 1-5%.[1]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[2][7] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used.[2]

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, enhancing their solubility in aqueous solutions.[2] Common non-ionic surfactants used in biological research include Tween 80 and Solutol HS-15.[2]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: For most cell-based assays, it is crucial to keep the final concentration of DMSO low to avoid cytotoxicity. A final concentration of less than 0.5% is generally recommended.[1][8] For in vivo animal experiments, the final DMSO concentration should ideally be 2% or lower.[1][8] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the solubility of many organic compounds.[1] However, it is critical to first determine the thermal stability of this compound, as excessive heat can lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a minimal amount of time.[9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent or compound has very low solubility even in DMSO.Try increasing the volume of DMSO. Gentle warming or sonication may also aid dissolution.[9] If solubility remains poor, a different organic solvent may be needed.
Precipitation occurs immediately upon dilution into buffer. Rapid change in solvent polarity.Perform a stepwise dilution by gradually adding the buffer to the DMSO stock solution.[1] Consider using a co-solvent in the final buffer system.
Solution is initially clear but becomes cloudy over time. Compound is slowly precipitating out of a supersaturated solution.The final concentration may be too high for the chosen buffer system. Try lowering the final concentration of the compound. The use of solubility enhancers like cyclodextrins or surfactants may be necessary to maintain stability.[2][7]
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound.Visually inspect your solutions for any particulate matter before each use. Ensure your stock solution is properly stored, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[8]
Cell toxicity observed at the desired compound concentration. Cytotoxicity of the compound itself or the solvent/excipients.Reduce the final concentration of DMSO or other co-solvents to non-toxic levels (typically <0.5% for DMSO in vitro).[1][8] If the compound is inherently toxic, a lower dose range should be explored.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 249.31 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh out 2.49 mg of this compound.

  • Transfer the weighed compound into a clean microcentrifuge tube or vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[9]

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C or -80°C.[8]

Protocol 2: General Method for Dilution into Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile biological buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure for a 10 µM final concentration in 1 mL:

  • Pipette 999 µL of the biological buffer into a sterile microcentrifuge tube.

  • Add 1 µL of the 10 mM DMSO stock solution to the buffer.

  • Immediately vortex the solution to ensure rapid and thorough mixing.

  • Visually inspect for any signs of precipitation.

  • The final DMSO concentration in this solution is 0.1%.

Visualizing Experimental Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot dilute Dilute Stock in Buffer aliquot->dilute vortex Vortex Immediately dilute->vortex inspect Inspect for Precipitation vortex->inspect add_to_assay Add to Assay inspect->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing and using the compound.

troubleshooting_flowchart start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes check_ph Is pH adjustment an option? check_conc->check_ph No end_success Solubility Issue Resolved lower_conc->end_success adjust_ph Adjust buffer pH. check_ph->adjust_ph Yes use_excipients Use Solubility Enhancers (Cyclodextrins, Surfactants) check_ph->use_excipients No adjust_ph->end_success use_excipients->end_success

Caption: Troubleshooting precipitation issues.

References

Preventing degradation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, focusing on preventing its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, the primary factors that can lead to degradation are exposure to strong oxidizing agents, strong acids or bases, high temperatures, and prolonged exposure to light. The amino and carboxylic acid groups on the thiophene ring are particularly susceptible to reactions that can alter the molecule's structure and purity.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For stock solutions, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2]

Q3: What are the visible signs of degradation?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from off-white to yellow or brown), or a change in its solubility. For solutions, the appearance of precipitates or a color shift can also signify degradation.

Q4: Can I heat this compound to aid in its dissolution?

A4: Gentle heating may be acceptable for a short duration, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is crucial to first determine the compound's thermal stability. If heating is necessary, use a water bath with controlled temperature and monitor for any signs of degradation.

Q5: Which solvents are recommended for dissolving this compound?

A5: The choice of solvent will depend on the specific experimental requirements. However, it is important to use high-purity, anhydrous solvents when possible to prevent hydrolysis or other solvent-mediated degradation. The compatibility of the compound with various solvents should be experimentally determined.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of bioactivity Compound degradation leading to reduced purity and concentration.- Verify the storage conditions and age of the compound. - Perform analytical tests (e.g., HPLC, NMR) to confirm the purity and integrity of the compound before use. - Prepare fresh solutions for each experiment.
Color change in solid compound or solution Oxidation or other forms of chemical decomposition.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or wrapping containers in aluminum foil. - Avoid sources of ignition or high heat.[3]
Precipitate formation in a solution - The solution may be supersaturated. - The compound may be degrading into less soluble products. - The pH of the solution may have shifted, affecting solubility.- Try gentle warming or sonication to redissolve the precipitate. - If degradation is suspected, prepare a fresh solution. - Buffer the solution to maintain a stable pH.
Inconsistent results between experimental batches Variability in the purity of the compound or inconsistent handling procedures.- Standardize all experimental procedures, including solution preparation and storage. - Qualify each new batch of the compound for purity before use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or fume hood, accurately weigh the desired amount of the solid compound.[3][4]

  • Dissolution: Add the appropriate volume of a suitable high-purity solvent (e.g., DMSO, DMF) to the solid.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. Avoid excessive heating.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[2]

Protocol 2: Assessment of Compound Stability
  • Sample Preparation: Prepare several identical solutions of the compound in the desired experimental buffer or solvent.

  • Incubation: Store the solutions under different conditions to be tested (e.g., varying temperature, light exposure, pH).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Analysis: Analyze the aliquots using a suitable analytical method, such as HPLC with UV detection, to determine the concentration of the parent compound.

  • Data Evaluation: Plot the concentration of the compound as a function of time for each condition to determine the rate of degradation.

Data Presentation

Table 1: Example Thermal Stability Data
Temperature (°C)Purity after 24 hours (%)
499.5
25 (Room Temp)95.2
3788.7
5075.1
Table 2: Example pH Stability Data in Aqueous Buffer at 25°C
pHPurity after 24 hours (%)
3.085.4
5.092.1
7.498.8
9.090.3

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity check_storage Verify Storage Conditions start->check_storage check_protocol Review Experimental Protocol start->check_protocol degradation_suspected Degradation Suspected? check_purity->degradation_suspected storage_issue Storage Issue? check_storage->storage_issue protocol_issue Protocol Inconsistency? check_protocol->protocol_issue degradation_suspected->storage_issue No new_compound Use Fresh Compound/Batch degradation_suspected->new_compound Yes storage_issue->protocol_issue No correct_storage Correct Storage Procedures storage_issue->correct_storage Yes standardize_protocol Standardize Protocol protocol_issue->standardize_protocol Yes end_point Re-run Experiment protocol_issue->end_point No new_compound->end_point correct_storage->end_point standardize_protocol->end_point G cluster_stability_testing Compound Stability Testing Workflow prep_solutions Prepare Identical Solutions expose_conditions Expose to Test Conditions (Temp, pH, Light) prep_solutions->expose_conditions time_points Sample at Time Points expose_conditions->time_points analytical_method Analyze via HPLC/LC-MS time_points->analytical_method data_analysis Analyze Data & Determine Degradation Rate analytical_method->data_analysis

References

Method refinement for quantifying 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method refinement and quantification of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid in various samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low detection limits are required.[1][2][3][4]

Q2: What type of HPLC column is most suitable for this analysis?

A2: A reversed-phase C18 column is the most common and suitable choice for separating polar and non-polar compounds like the target analyte.[3][4] Column dimensions of 150 x 2.1 mm or 100 x 2.1 mm with a particle size of 3.5 µm or 5 µm are typical starting points.[1][3]

Q3: What are the typical mobile phase compositions used for similar compounds?

A3: A gradient elution using a mixture of an aqueous solution with an organic modifier is standard. A common mobile phase consists of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B).[1][2][3] The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

Q4: How can I prepare my sample for analysis?

A4: Sample preparation will depend on the matrix. For relatively clean samples, a simple "dilute and shoot" approach after filtration might be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interferences.[2][3]

Q5: What are the expected challenges when developing a quantification method for this analyte?

A5: Potential challenges include peak tailing due to the acidic nature of the carboxylic acid group, matrix effects in complex samples (ion suppression or enhancement in LC-MS/MS), and achieving sufficient sensitivity for trace-level quantification.[5][6]

Troubleshooting Guide

Below is a guide to common problems encountered during the quantification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).[5] - Inappropriate mobile phase pH, leading to partial ionization of the analyte.- Use a high-purity, end-capped C18 column. - Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is fully protonated.[2][3] - Consider using a mobile phase additive like triethylamine (use with caution and check for MS compatibility).[7]
Poor Peak Shape (Broadening or Splitting) - Column degradation or contamination.[6][8] - Mismatch between the injection solvent and the mobile phase.[9] - High injection volume or sample overload.[10]- Flush the column with a strong solvent or replace it if necessary. - Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[9] - Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.[10] - Unstable column temperature.[10] - Inadequate column equilibration between injections.- Ensure the mobile phase is properly degassed and mixed. Check the pump for leaks or bubbles.[11] - Use a column oven to maintain a consistent temperature.[12] - Increase the column equilibration time.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.[8][9] - Air bubbles in the system.[6] - Improperly mixed mobile phase.- Use high-purity HPLC or LC-MS grade solvents and additives.[9] - Purge the system to remove any air bubbles. - Ensure thorough mixing and degassing of the mobile phase.
Low Sensitivity/ No Peaks - Insufficient sample concentration.[11] - Improper sample preparation leading to analyte loss.[12] - Issues with the detector (e.g., lamp failure in UV, incorrect MS parameters).- Concentrate the sample or increase the injection volume (while monitoring peak shape). - Optimize the sample extraction and cleanup procedure to improve recovery. - Check the detector settings and perform necessary maintenance.
Ghost Peaks - Contaminants in the mobile phase or from previous injections.[7] - Sample carryover in the injector.- Run a blank gradient to identify the source of contamination. - Use a needle wash with a strong solvent to clean the injector.

Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent[1]
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined experimentally)
MS/MS Mode Multiple Reaction Monitoring (MRM)

3. Method Validation Parameters

The following parameters should be evaluated according to regulatory guidelines:

  • Linearity and Range

  • Accuracy and Precision

  • Selectivity and Specificity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-Thaw, Bench-Top, Long-Term)

Quantitative Data Summary

The following table presents typical performance characteristics for LC-MS/MS methods used for quantifying sulfonamides, which can be considered as a starting point for the target analyte.

ParameterTypical Value
Linearity (r²) > 0.99[3]
Recovery 70-120%[2][3]
Inter-day RSD < 15%[2]
LOD ~0.05 µg/L[3]
LOQ ppt to low ppb range[2]

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the quantification of the analyte in plasma samples.

Troubleshooting Decision Tree for Peak Tailing

troubleshooting_peak_tailing Start Peak Tailing Observed Check_pH Is mobile phase pH at least 2 units below analyte pKa? Start->Check_pH Lower_pH Action: Lower mobile phase pH with 0.1% Formic Acid Check_pH->Lower_pH No Check_Column Is the column old or has it been used with harsh conditions? Check_pH->Check_Column Yes Resolved Problem Resolved Lower_pH->Resolved Replace_Column Action: Replace with a new, high-purity C18 column Check_Column->Replace_Column Yes Check_Overload Is the peak shape better at lower concentrations? Check_Column->Check_Overload No Replace_Column->Resolved Dilute_Sample Action: Dilute the sample or reduce injection volume Check_Overload->Dilute_Sample Yes Further_Investigation Further Investigation Needed (e.g., buffer type, different stationary phase) Check_Overload->Further_Investigation No Dilute_Sample->Resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of thiophene intermediates. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up thiophene synthesis?

A1: Scaling up thiophene synthesis often presents challenges related to:

  • Regioselectivity: Controlling the position of substituents on the thiophene ring can be difficult, leading to mixtures of isomers that are challenging to separate.[1][2]

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become highly exothermic or slow at a larger scale, requiring careful monitoring and control of reaction parameters.

  • Purification: Isolating the desired thiophene intermediate from byproducts and unreacted starting materials can be complex and require optimization of techniques like fractional distillation and chromatography for larger quantities.[2][3]

  • Byproduct Formation: The formation of undesired side products, such as furan derivatives in the Paal-Knorr synthesis, can reduce yield and complicate purification.[1]

Q2: How can I improve the regioselectivity of my thiophene synthesis?

A2: Improving regioselectivity often involves careful selection of the synthetic route and optimization of reaction conditions. For instance, in the Fiesselmann synthesis, the choice of base and reaction temperature can influence the regiochemical outcome. Strategic use of protecting groups on starting materials can also direct substitution to the desired position.

Q3: What are the key safety considerations for large-scale thiophene synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many thiophene syntheses are exothermic. Adequate cooling capacity and controlled addition of reagents are crucial to prevent thermal runaways.

  • Toxic and Flammable Reagents: Many reagents and solvents used are toxic and/or flammable. Proper personal protective equipment (PPE), ventilation, and adherence to safety protocols are essential.

  • Pressure Buildup: Some reactions may generate gaseous byproducts, leading to a buildup of pressure in a closed system. Appropriate pressure relief systems should be in place.

  • Hydrogen Sulfide Formation: The Paal-Knorr synthesis, in particular, can generate highly toxic hydrogen sulfide gas, requiring careful handling and scrubbing of the off-gas.[4]

Q4: Which analytical techniques are recommended for monitoring the progress and purity of thiophene synthesis reactions?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and impurities.

Troubleshooting Guides

Issue 1: Low Yield in Paal-Knorr Synthesis

Symptoms: The isolated yield of the desired thiophene product is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.Insufficient reaction time or temperature may not be enough to drive the reaction to completion, especially with less reactive substrates.
Byproduct Formation (e.g., Furan) Switch from phosphorus pentasulfide (P₄S₁₀) to a milder sulfurizing agent like Lawesson's reagent. Optimize the reaction temperature to the lowest effective level.P₄S₁₀ can also act as a dehydrating agent, promoting the formation of furan byproducts. Lawesson's reagent is often more selective for thiophene formation.[1]
Degradation of Starting Material or Product Ensure starting materials are pure. Avoid excessively high reaction temperatures and prolonged reaction times.Impurities can catalyze side reactions, and thiophene rings can be sensitive to harsh conditions.
Inefficient Work-up and Purification Optimize extraction and purification protocols. For distillations, ensure the vacuum is adequate to prevent thermal degradation. For chromatography, select an appropriate solvent system to ensure good separation without product loss.Product can be lost during aqueous work-up if its solubility is not considered. Inefficient purification can lead to significant loss of material.[2]

Troubleshooting Workflow: Low Yield in Paal-Knorr Synthesis

LowYield_PaalKnorr start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete Reaction Incomplete complete Complete check_completion->complete Reaction Complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time analyze_byproducts Analyze for Byproducts (GC-MS/NMR) complete->analyze_byproducts extend_time->check_completion furan_detected Furan Detected? analyze_byproducts->furan_detected no_furan No Significant Furan furan_detected->no_furan No change_reagent Switch to Lawesson's Reagent & Lower Temp furan_detected->change_reagent Yes optimize_workup Optimize Work-up & Purification no_furan->optimize_workup end_good Yield Improved change_reagent->end_good optimize_workup->end_good end_bad Yield Still Low optimize_workup->end_bad

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

Issue 2: Poor Regioselectivity in Fiesselmann Synthesis

Symptoms: Formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Incorrect Base Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide, triethylamine). The choice of a sterically hindered or non-hindered base can influence the regioselectivity of the initial Michael addition.The nature of the base can affect the stereoelectronics of the transition state, leading to preferential formation of one regioisomer.
Suboptimal Temperature Perform the reaction at different temperatures to find the optimal conditions for the desired regioisomer. Lower temperatures often favor kinetic control, while higher temperatures favor thermodynamic control.The activation energies for the formation of different regioisomers may vary, making temperature a critical parameter for selectivity.
Solvent Effects Investigate the effect of different solvents on the regioselectivity. The polarity and coordinating ability of the solvent can influence the reaction pathway.Solvents can stabilize or destabilize intermediates and transition states, thereby affecting the regiochemical outcome.
Steric Hindrance Modify the starting materials to introduce steric bulk that can direct the reaction to the desired position.Steric hindrance can be a powerful tool to control regioselectivity by blocking access to certain reaction sites.

Logical Relationship for Improving Regioselectivity in Fiesselmann Synthesis

Regioselectivity_Fiesselmann start Poor Regioselectivity base Base Selection start->base temp Temperature Control start->temp solvent Solvent Choice start->solvent sterics Steric Hindrance start->sterics outcome Improved Regioselectivity base->outcome temp->outcome solvent->outcome sterics->outcome

Caption: Factors influencing regioselectivity in Fiesselmann synthesis.

Issue 3: Difficulty in Purification of Gewald Aminothiophenes

Symptoms: The crude product is a complex mixture containing unreacted starting materials, byproducts, and the desired 2-aminothiophene, making purification by chromatography or recrystallization challenging.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Incomplete Reaction Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase reaction time or temperature.Unreacted starting materials will contaminate the crude product and have similar polarities, making separation difficult.[5]
Formation of Side Products Optimize the stoichiometry of the reactants. The formation of dimers of the α,β-unsaturated nitrile intermediate can be minimized by adjusting the temperature and rate of addition of reagents.Side reactions compete with the desired cyclization, reducing the yield and complicating the purification process.
Inappropriate Purification Technique For column chromatography, perform a thorough solvent screen using TLC to find an optimal eluent system. Consider deactivating silica gel with triethylamine for sensitive compounds. For recrystallization, screen various solvents to find one that provides good differential solubility for the product and impurities.The choice of purification method and its parameters are critical for achieving high purity, especially at a larger scale.[2]
Column Overloading In column chromatography, use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).Overloading the column leads to poor separation and co-elution of the product and impurities.[2]

Experimental Workflow: Purification of Gewald Aminothiophenes

Purification_Gewald start Crude Product analyze Analyze Crude Mixture (TLC/HPLC) start->analyze decision Complexity of Mixture? analyze->decision simple Simple Mixture decision->simple Low complex Complex Mixture decision->complex High recrystallization Recrystallization simple->recrystallization column Column Chromatography complex->column solvent_screen_recryst Solvent Screening recrystallization->solvent_screen_recryst solvent_screen_col Eluent Optimization (TLC) column->solvent_screen_col purified_product Purified Product solvent_screen_recryst->purified_product solvent_screen_col->purified_product

References

Validation & Comparative

Comparative analysis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid with known enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific enzyme inhibitory activity of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is not available at the time of this writing. Therefore, a direct comparative analysis with known enzyme inhibitors for this specific compound cannot be provided.

To illustrate the requested format and content for a "Publish Comparison Guide," the following analysis focuses on Dihydroorotate Dehydrogenase (DHODH), a well-established therapeutic target, and several of its well-characterized inhibitors.

Introduction to Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components.[3] In humans, DHODH is a mitochondrial enzyme.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines, making DHODH an attractive target for therapeutic intervention in autoimmune diseases and oncology.[3]

This guide provides a comparative analysis of three known DHODH inhibitors: Leflunomide, Teriflunomide, and Brequinar.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of selected DHODH inhibitors against the human enzyme.

CompoundTarget EnzymeIC50 (nM)Assay Conditions
Brequinar (DUP-785)Human DHODH5.2Specific assay conditions may vary across different studies.
TeriflunomideHuman DHODHNot explicitly stated in the provided results, but it is a known inhibitor.Active metabolite of Leflunomide.
LeflunomideHuman DHODHNot explicitly stated in the provided results, but it is a known inhibitor.Prodrug, converted to Teriflunomide in vivo.
AG-636Human DHODH17Orally active, reversible, and selective inhibitor.
DHODH-IN-17Human DHODH400A 2-anilino nicotinic acid derivative.

Note: IC50 values can vary depending on the specific experimental conditions (e.g., substrate concentration, enzyme source, buffer composition). The data presented here is for comparative purposes.

Experimental Protocols: DHODH Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHODH is a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (indicator dye)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound solution or DMSO (for control wells).

    • Add the recombinant human DHODH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of dihydroorotate, Coenzyme Q10, and DCIP.

  • Data Acquisition: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Normalize the velocities to the DMSO control (representing 100% enzyme activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualization

The following diagrams illustrate the pyrimidine biosynthesis pathway and a general workflow for enzyme inhibition screening.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate_Orotate_arrow_target UMP UMP Orotate->UMP Multiple Steps Inhibitors DHODH Inhibitors (Leflunomide, Brequinar, etc.) Dihydroorotate_Orotate_arrow Dihydroorotate_Orotate_arrow Inhibitors->Dihydroorotate_Orotate_arrow

Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Dispense Dispense Reagents and Compounds into Microplate Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Dispense Incubate Incubate Enzyme with Test Compound Dispense->Incubate Initiate Initiate Reaction with Substrate Mixture Incubate->Initiate Measure Measure Reaction Rate (Spectrophotometry) Initiate->Measure Calculate Calculate Percent Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Validating Cellular Target Engagement of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of the novel compound, 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, hereafter referred to as Compound-X . In the absence of a predetermined biological target for Compound-X, this document establishes a hypothetical scenario where it acts as a novel inhibitor of Target Kinase Z , a critical regulator in a cancer-related signaling pathway.

To objectively assess its performance, Compound-X is compared against two well-characterized kinase inhibitors:

  • Reference Compound A (Dasatinib): A potent, ATP-competitive inhibitor of multiple tyrosine kinases.

  • Reference Compound B (Trametinib): A highly selective, allosteric inhibitor of MEK1/2 kinases.

This guide details the experimental protocols for two orthogonal, industry-standard target engagement assays—the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. The aim is to provide a robust methodology for confirming direct intracellular binding and to differentiate the engagement profile of Compound-X from established inhibitors.

Comparative Analysis of Target Engagement

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinAssay FormatApparent Melting Temp (°C) - VehicleApparent Melting Temp (°C) - Compound TreatedThermal Shift (ΔTm) (°C)EC50 (µM) - Isothermal Dose Response
Compound-X Target Kinase ZWestern Blot52.156.3+4.2 1.2
Reference A (Dasatinib) Target Kinase ZWestern Blot52.157.8+5.7 0.05
Reference B (Trametinib) Target Kinase ZWestern Blot52.154.5+2.4 0.1
Vehicle (DMSO) Target Kinase ZWestern Blot52.1N/AN/A N/A

Table 2: NanoBRET™ Target Engagement Assay Data

CompoundTarget ProteinAssay FormatTracer Affinity (Kd) (µM)Apparent Cellular Affinity (IC50) (µM)
Compound-X Target Kinase ZLive-Cell BRET0.150.8
Reference A (Dasatinib) Target Kinase ZLive-Cell BRET0.150.02
Reference B (Trametinib) Target Kinase ZLive-Cell BRET0.150.08
Vehicle (DMSO) Target Kinase ZLive-Cell BRET0.15>100

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the hypothetical signaling pathway of Target Kinase Z and the workflows of the target engagement assays.

Signaling_Pathway Hypothetical Signaling Pathway of Target Kinase Z cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Target_Kinase_Z Target_Kinase_Z Upstream_Kinase->Target_Kinase_Z Phosphorylates Downstream_Substrate Downstream_Substrate Target_Kinase_Z->Downstream_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical Signaling Pathway of Target Kinase Z.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment 1. Treat cells Heating_Step Heating_Step Compound_Treatment->Heating_Step 2. Heat aliquots Cell_Lysis Cell_Lysis Heating_Step->Cell_Lysis 3. Lyse cells Centrifugation Centrifugation Cell_Lysis->Centrifugation 4. Separate soluble/aggregated Protein_Quantification Protein_Quantification Centrifugation->Protein_Quantification 5. Collect supernatant Western_Blot Western_Blot Protein_Quantification->Western_Blot 6. Analyze by WB Data_Analysis Data_Analysis Western_Blot->Data_Analysis 7. Plot melt curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET_Workflow NanoBRET™ Target Engagement Workflow Cell_Culture Cells expressing NanoLuc-Target Kinase Z Compound_Addition Compound_Addition Cell_Culture->Compound_Addition 1. Add test compounds Tracer_Addition Tracer_Addition Compound_Addition->Tracer_Addition 2. Add NanoBRET tracer Substrate_Addition Substrate_Addition Tracer_Addition->Substrate_Addition 3. Add NanoLuc substrate BRET_Measurement BRET_Measurement Substrate_Addition->BRET_Measurement 4. Measure BRET signal Data_Analysis Data_Analysis BRET_Measurement->Data_Analysis 5. Calculate IC50

Caption: NanoBRET™ Target Engagement Workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[1]

a. Melt Curve Protocol

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line where Target Kinase Z is active) in appropriate media.

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into two aliquots: one treated with a final concentration of 20 µM of the test compound (Compound-X, Reference A, or Reference B) and the other with vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE and Western blot using a specific primary antibody against Target Kinase Z.

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for Target Kinase Z at each temperature.

    • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against the temperature to generate a melt curve.

    • The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples indicates target stabilization.

b. Isothermal Dose-Response (ITDR) Protocol

  • Cell Treatment:

    • Treat cells with a serial dilution of each compound (e.g., 0.01 µM to 100 µM) for 1 hour at 37°C.

  • Heating and Lysis:

    • Heat all treated samples at a single, optimized temperature (e.g., the apparent Tm from the vehicle-treated melt curve + 4°C) for 3 minutes.

    • Lyse the cells and separate the soluble fraction as described above.

  • Analysis and EC50 Determination:

    • Analyze the soluble fractions by Western blot.

    • Plot the normalized soluble protein fraction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular EC50 for target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein by detecting the displacement of a fluorescent tracer via bioluminescence resonance energy transfer.[3][4]

a. Protocol

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for Target Kinase Z fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.[5]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds (Compound-X, Reference A, Reference B) in Opti-MEM.

    • Add the compounds to the cells.

    • Immediately add the NanoBRET™ kinase tracer at a pre-determined optimal concentration.

  • Substrate Addition and BRET Measurement:

    • Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to the wells. The extracellular inhibitor ensures that the signal is from live, intact cells.[6]

    • Incubate for a designated period (e.g., 2 hours) at 37°C.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the apparent cellular affinity of the compound for Target Kinase Z.[4]

References

Structure-activity relationship (SAR) studies of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Structure-Activity Relationship of 3-Aminothiophene-2-carboxylic Acid Analogs: A Comparative Guide

The 3-aminothiophene-2-carboxylic acid core is a versatile scaffold that has been explored for a range of biological activities, including as kinase inhibitors, anti-inflammatory, antimicrobial, and antitumor agents. The structure-activity relationship of these compounds is highly dependent on the nature and position of substituents on the thiophene ring.

Comparative Biological Activity of Aminothiophene Derivatives

The following tables summarize the biological activities of different classes of aminothiophene derivatives as reported in the literature.

Table 1: Antibacterial and Antioxidant Activity of 3-Substituted Thiophene-2-carboxamide Derivatives [1]

Compound ClassSubstituent at Position 3Biological ActivityKey Findings
7a-c AminoAntibacterial & AntioxidantDisplayed higher antibacterial (40.0-86.9% inhibition) and antioxidant (46.9-62.0% inhibition) activity compared to hydroxyl and methyl analogs.[1]
3a-c HydroxylAntibacterial & AntioxidantShowed moderate antibacterial (20.0-78.3% inhibition) and antioxidant (28.4-54.9% inhibition) activity.[1]
5a-c MethylAntibacterial & AntioxidantExhibited the lowest antibacterial (no activity to 47.8% inhibition) and antioxidant (12.0-22.9% inhibition) activity.[1]

Table 2: Kinase Inhibitory Activity of Thiophene-Based Compounds

Compound ClassTarget KinaseReported IC50/ActivityReference
Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid derivativesProtein Kinase CK2IC50 values of 0.1 µM and 0.125 µM for the most active compounds.[2][2]
Carboxamide-substituted thiophenesJAK2Potent inhibition, leading to compounds that performed well in an acute PK/PD model.[3]
3-Aminobenzo[b]thiophene derivativesLIMK1, MK2, PIM kinasesServed as scaffolds for the synthesis of inhibitors for these kinases.[4][4]

Table 3: Antiviral and Antitumor Activity of 2-Amino-3-arylsulfonylthiophenes [5]

CompoundBiological ActivityEC50 / IC50Cytotoxicity (CC50)
2-Amino-3-(2-nitrophenylsulfonyl)thiophene (7e)Anti-HIV-13.8 µg/mL>100 µg/mL
3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g)Anti-CMV and/or VZV0.1-10 µg/mLShowed significant cytotoxicity
Naphthyl-substituted aminopyrrole (13d)Anti-CMV0.3 µg/mL>50 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are representative experimental protocols for assays commonly used to evaluate the bioactivity of aminothiophene derivatives.

Kinase Inhibition Assay (General Protocol for Protein Kinase CK2)[2]
  • Reagents and Materials: Recombinant human protein kinase CK2, substrate peptide (e.g., RRRADDSDDDDD), [γ-33P]ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), test compounds dissolved in DMSO.

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the CK2 enzyme, the substrate peptide, and the test compound at various concentrations in the kinase buffer.

    • The reaction is started by the addition of [γ-33P]ATP.

    • The mixture is incubated at 30°C for a specified time (e.g., 10 minutes).

    • The reaction is stopped by spotting the mixture onto phosphocellulose paper filters.

    • The filters are washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • The radioactivity retained on the filters, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Antibacterial Activity Assay (Agar Well Diffusion Method)[1]
  • Bacterial Strains and Culture Conditions: Standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown in a suitable broth medium (e.g., Nutrient Broth) to a specific turbidity.

  • Assay Procedure:

    • A sterile nutrient agar is poured into Petri plates and allowed to solidify.

    • The cultured bacterial suspension is uniformly spread over the surface of the agar.

    • Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.

    • A defined volume of the test compound solution (at a specific concentration, dissolved in a solvent like DMSO) is added to each well.

    • A standard antibiotic (e.g., Ampicillin) and the solvent are used as positive and negative controls, respectively.

    • The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well. The percentage of inhibition can be calculated relative to the standard antibiotic.

Visualizations

Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound Identification B Analog Design (e.g., R-group variation) A->B C Chemical Synthesis & Purification B->C D In Vitro Screening (e.g., Enzyme Assays) C->D Test Compounds E Cell-Based Assays D->E F ADME/Tox Profiling E->F G Data Analysis (IC50, EC50 determination) F->G Biological Data H SAR Establishment G->H I Lead Optimization H->I I->B Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Generic Kinase Signaling Pathway

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Ligand Growth Factor Ligand->Receptor Inhibitor Thiophene Analog (Kinase Inhibitor) Inhibitor->Receptor inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor translocates to nucleus & activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression promotes

Caption: A simplified representation of a generic kinase signaling pathway often targeted by kinase inhibitors.

References

Cross-reactivity profiling of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis Against a Panel of Kinases

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide presents a comprehensive cross-reactivity analysis of the novel investigational compound, 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, hereafter referred to as Compound X. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Compound X's inhibitory activity against a diverse panel of protein kinases. The data presented herein is based on standardized in vitro assays to facilitate a clear understanding of the compound's selectivity and potential off-target effects.

Executive Summary

Compound X has been identified as a potent inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle regulation and is a validated target in oncology. To assess its selectivity, Compound X was profiled against a panel of representative kinases from various families. The following guide summarizes the quantitative inhibitory data, details the experimental methodologies employed, and provides visual representations of the experimental workflow and a relevant signaling pathway.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound X was determined against a panel of 10 kinases and compared to Staurosporine, a well-known broad-spectrum kinase inhibitor. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

Kinase TargetKinase FamilyCompound X IC50 (nM)Staurosporine (Control) IC50 (nM)
PLK1 Ser/Thr Kinase 8.2 5.8
CDK2/cyclin ACMGC8506.5
GSK-3βCMGC> 10,0008.0
PKAAGC1,5007.5
ROCK1AGC2,20012
AKT1AGC> 10,00025
SRCTyrosine Kinase9805.8
ABL1Tyrosine Kinase1,2007.0
EGFRTyrosine Kinase> 10,00015
VEGFR2Tyrosine Kinase7504.2

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the validation of scientific findings. The following section outlines the methodology used for the in vitro radiometric kinase assay.

In Vitro Radiometric Kinase Assay

This assay quantifies the incorporation of a radiolabeled phosphate group from [γ-33P]-ATP into a specific substrate peptide by the kinase.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound Dilution: A 10 mM stock solution of Compound X was prepared in 100% DMSO. Serial dilutions were then performed in the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay was kept at ≤1%.

  • ATP Solution: A stock solution of ATP was prepared in kinase buffer. [γ-33P]-ATP was added to the cold ATP to achieve a final specific activity of approximately 500 cpm/pmol.

  • Enzymes and Substrates: Recombinant kinases and their corresponding biotinylated peptide substrates were diluted in kinase buffer to their optimal concentrations.

2. Assay Procedure:

  • Reaction Assembly: The assay was performed in a 96-well plate format. 10 µL of the diluted test compound or vehicle (DMSO) control was added to each well.

  • Enzyme Addition: 20 µL of the specific kinase enzyme solution was added to each well.

  • Initiation of Reaction: The kinase reaction was initiated by adding 20 µL of the ATP/[γ-33P]-ATP and substrate mixture.

  • Incubation: The plate was incubated at 30°C for 60 minutes. The incubation time was optimized to ensure the reaction was in the linear range.

  • Termination of Reaction: The reaction was stopped by the addition of 50 µL of 3% phosphoric acid.

3. Detection and Data Analysis:

  • Substrate Capture: The reaction mixture was transferred to a streptavidin-coated filter plate (e.g., FlashPlate™) to capture the biotinylated and phosphorylated substrate.

  • Washing: The wells were washed three times with 0.9% saline solution to remove unincorporated [γ-33P]-ATP.

  • Signal Measurement: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • IC50 Determination: The percentage of kinase inhibition for each compound concentration was calculated relative to the DMSO-only control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (GraphPad Prism or equivalent software).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinase cross-reactivity profiling of Compound X.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Assay_Plate Assemble Assay Plate (Compound, Kinase) Compound_Prep->Assay_Plate Kinase_Prep Kinase Aliquoting Kinase_Prep->Assay_Plate Substrate_Prep Substrate/ATP Mix Preparation Incubation Initiate Reaction with Substrate/ATP Mix & Incubate Substrate_Prep->Incubation Assay_Plate->Incubation Termination Terminate Reaction Incubation->Termination Filter_Binding Transfer to Filter Plate Termination->Filter_Binding Washing Wash Unbound ATP Filter_Binding->Washing Detection Scintillation Counting Washing->Detection Data_Analysis Data Analysis (IC50) Detection->Data_Analysis G cluster_cell_cycle Cell Cycle Progression cluster_regulation PLK1 Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis PLK1 PLK1 Cdc25 Cdc25 PLK1->Cdc25 Activates Wee1 Wee1 PLK1->Wee1 Inhibits APC_C APC/C PLK1->APC_C Activates CyclinB_CDK1 Cyclin B/CDK1 Cdc25->CyclinB_CDK1 Activates Wee1->CyclinB_CDK1 Inhibits CyclinB_CDK1->M_Phase Promotes Entry CyclinB_CDK1->PLK1 Activates APC_C->M_Phase Promotes Exit Compound_X Compound X Compound_X->PLK1 Inhibits

References

Comparing the inhibitory potency of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of a series of 3-arylaminothiophene-2-carboxylic acid derivatives against the Fat Mass and Obesity-Associated Protein (FTO), a key enzyme in RNA modification and a promising target in leukemia therapy. The data presented is based on a study by Huang et al. (2025), which explores the development of these compounds as potent antileukemia agents.[1]

Introduction to FTO and its Inhibition

The FTO protein is an RNA N6-methyladenosine (m⁶A) demethylase that plays a crucial role in various cellular processes.[1] Dysregulation of FTO activity has been implicated in the progression of several cancers, including acute myeloid leukemia (AML).[1] Consequently, the development of small molecule inhibitors of FTO is a significant area of interest for cancer therapeutics. The 3-arylaminothiophene-2-carboxylic acid scaffold has emerged as a promising starting point for the design of novel FTO inhibitors.[1]

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of synthesized 3-arylaminothiophene-2-carboxylic acid derivatives were evaluated against the FTO enzyme. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC₅₀ value indicates a higher inhibitory potency.

Compound IDStructureFTO IC₅₀ (μM)Antiproliferative Activity (MV4-11, GI₅₀ in μM)
FB23 (Reference Compound)0.28 ± 0.031.5 ± 0.2
12a R = H> 50> 50
12b R = 2-F15.3 ± 1.225.6 ± 2.1
12c R = 3-F2.8 ± 0.38.9 ± 0.7
12d R = 4-F1.9 ± 0.25.1 ± 0.4
12e R = 2-Cl8.9 ± 0.715.3 ± 1.3
12f R = 3-Cl1.5 ± 0.14.2 ± 0.3
12g R = 4-Cl1.1 ± 0.13.5 ± 0.3
12h R = 2-CH₃25.6 ± 2.1> 50
12i R = 3-CH₃4.2 ± 0.310.1 ± 0.9
12j R = 4-CH₃3.5 ± 0.38.2 ± 0.6
12k R = 2-OCH₃> 50> 50
12l R = 3-OCH₃6.8 ± 0.512.5 ± 1.1
12m R = 4-OCH₃5.1 ± 0.49.8 ± 0.8
12n R = 3,4-diCl0.5 ± 0.041.8 ± 0.1
12o/F97 R = 3-CF₃, 4-Cl0.15 ± 0.01 0.8 ± 0.07

Data extracted from Huang et al., 2025. The antiproliferative activity was assessed in the MV4-11 human AML cell line.

From the data, it is evident that substitutions on the aryl ring significantly influence the inhibitory potency against FTO. The compound 12o/F97 , with 3-CF₃ and 4-Cl substitutions, demonstrated the most potent enzymatic inhibitory activity and antiproliferative effects.[1]

Experimental Protocols

FTO Inhibition Assay: The enzymatic activity of FTO was determined by measuring the demethylation of a single-stranded m⁶A-containing RNA oligonucleotide. The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 50 μM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin. The FTO enzyme (50 nM) was incubated with the RNA substrate (100 nM) and varying concentrations of the inhibitor compounds for 1 hour at room temperature. The amount of demethylated product was quantified using fluorescence detection.

Cell Proliferation Assay: The antiproliferative activity of the compounds was evaluated using the MTT assay. Human acute myeloid leukemia (AML) cell lines, such as MV4-11, were seeded in 96-well plates and treated with different concentrations of the test compounds for 72 hours. Subsequently, MTT solution was added to each well, and the cells were incubated for another 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability. The GI₅₀ value, the concentration causing 50% growth inhibition, was calculated from the dose-response curves.

Visualizations

Below are diagrams illustrating the FTO signaling pathway and the experimental workflow for inhibitor screening.

FTO_Signaling_Pathway cluster_nucleus Nucleus FTO FTO (m⁶A Demethylase) m6A_RNA m⁶A-modified RNA FTO->m6A_RNA Demethylation RNA RNA m6A_RNA->RNA MYC_ASB2_RARA_mRNA Oncogenic mRNAs (e.g., MYC, ASB2, RARA) RNA->MYC_ASB2_RARA_mRNA Translation Translation MYC_ASB2_RARA_mRNA->Translation Oncogenic_Proteins Oncogenic Proteins Translation->Oncogenic_Proteins Leukemogenesis Leukemogenesis Oncogenic_Proteins->Leukemogenesis Inhibitor 3-Arylaminothiophene- 2-carboxylic Acid Derivatives Inhibitor->FTO Inhibition

Caption: FTO signaling pathway and the point of intervention by inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of 3-Arylaminothiophene- 2-carboxylic Acid Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification FTO_Assay FTO Enzymatic Inhibition Assay (IC₅₀ Determination) Purification->FTO_Assay Cell_Assay Antiproliferative Assay (AML Cell Lines, GI₅₀) FTO_Assay->Cell_Assay Selectivity_Assay Selectivity Assays (vs. other demethylases) Cell_Assay->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR Lead_Optimization Lead Compound Identification and Optimization SAR->Lead_Optimization

Caption: Workflow for the synthesis and evaluation of FTO inhibitors.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that govern the inhibitory potency of 3-arylaminothiophene-2-carboxylic acid derivatives against FTO:

  • Substitution on the Aryl Ring is Crucial: Unsubstituted compound 12a showed no significant activity, highlighting the importance of substituents on the phenyl ring for FTO inhibition.

  • Electron-Withdrawing Groups Enhance Potency: Halogen substitutions (F, Cl) and trifluoromethyl (CF₃) groups generally led to increased inhibitory activity. This suggests that electron-withdrawing properties on the aryl ring are favorable for binding to the FTO active site.

  • Positional Isomers Matter: The position of the substituent on the aryl ring significantly impacts potency. For instance, a 3-fluoro substitution (12c ) is more potent than a 2-fluoro substitution (12b ).

  • Combination of Substituents Leads to High Potency: The most potent compound, 12o/F97 , features a combination of a 3-CF₃ and a 4-Cl group, indicating a synergistic effect of these substitutions on inhibitory activity.

References

Comparative Analysis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid and Structurally Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the potential anticancer properties of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid and structurally similar thiophene derivatives. Due to the limited publicly available biological data for the target compound, this guide leverages experimental data from closely related thiophene-based compounds that have been evaluated for their anticancer activity. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and experimental design.

Introduction to Thiophene Derivatives in Oncology

Thiophene-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, with many derivatives exhibiting a broad range of pharmacological activities, including anticancer properties.[1][2] The thiophene scaffold is considered a "privileged" structure, meaning it can serve as a versatile backbone for the design of ligands for various biological targets.[3] The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival, such as the PI3K/Akt and VEGFR-2 pathways, as well as the induction of apoptosis.[1][4][5] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of these compounds.[2]

Comparative Analysis of Anticancer Activity

To provide a framework for evaluating this compound, this section summarizes the in vitro anticancer activity of structurally related thiophene carboxamide and sulfonamide derivatives. The data is presented in tabular format for ease of comparison.

Table 1: In Vitro Cytotoxicity of Thiophene Derivatives Against Various Cancer Cell Lines

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Target Compound This compound-Data not available-
Comparator A Thiophene-3-carboxamide derivative (Compound 14d)HCT116 (Colon)0.191[6]
MCF7 (Breast)0.191[6]
PC3 (Prostate)0.191[6]
A549 (Lung)0.191[6]
Comparator B Fused Thiophene Derivative (Compound 3b)HepG2 (Liver)6.96[5][7]
PC-3 (Prostate)-[5][7]
Comparator C Fused Thiophene Derivative (Compound 4c)HepG2 (Liver)4.60[5][7]
PC-3 (Prostate)-[5][7]
Comparator D Thiophene Carboxamide (Compound 5)HepG-2 (Liver)3.3 ± 0.90[8][9]
HCT-116 (Colon)-[8][9]
Comparator E Thiophene Carboxamide (Compound 21)HepG-2 (Liver)1.29[8]
HCT-116 (Colon)-[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF7, PC3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.

Statistical Analysis

The statistical significance of differences in IC50 values between different compounds or cell lines can be determined using appropriate statistical tests. Typically, experiments are performed in triplicate, and the results are expressed as the mean ± standard deviation (SD). A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) can be used to compare the means of multiple groups. A p-value of less than 0.05 is generally considered to be statistically significant.[10][11] The comparison of dose-response curves can also be performed using statistical software to determine if the differences in IC50, slope, and top/bottom plateaus are statistically significant.

Signaling Pathways and Mechanisms of Action

Thiophene derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. The following diagrams illustrate some of the key pathways potentially targeted by compounds structurally related to this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene_Derivative Thiophene Derivative (e.g., Comparator A) Thiophene_Derivative->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition by Thiophene Derivatives.

Many thiophene-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][12] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiophene_Derivative Thiophene Derivative (e.g., Comparator B) Thiophene_Derivative->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Thiophene Derivatives.

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer.[4][13] Certain thiophene derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR and promoting cancer cell death.[14][15]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Bax_Bak->Mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Bcl2 Inhibition Thiophene_Derivative->Bax_Bak Activation

Caption: Induction of Apoptosis by Thiophene Derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[16][17] Many anticancer agents, including certain thiophene derivatives, function by inducing apoptosis.[2] This can occur through the intrinsic (mitochondrial) pathway, often involving the regulation of the Bcl-2 family of proteins, or the extrinsic (death receptor) pathway, leading to the activation of a cascade of caspases that execute cell death.[18][19]

Conclusion

While direct experimental data on the biological activity of this compound is currently limited, the analysis of structurally related thiophene derivatives provides a strong rationale for its investigation as a potential anticancer agent. The presented data on comparator compounds, along with the detailed experimental protocols and an overview of relevant signaling pathways, offer a valuable resource for guiding future research. Further studies, including in vitro cytotoxicity screening and mechanistic investigations, are warranted to elucidate the therapeutic potential of this specific thiophene derivative.

References

Orthogonal assays for confirming the biological activity of small molecules.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a small molecule's biological activity is a critical step in the drug discovery pipeline. A primary screen may identify numerous "hits," but these initial findings must be rigorously confirmed to eliminate false positives and artifacts. Orthogonal assays, which employ different methodologies to measure the same biological endpoint, are essential for building confidence in a compound's activity and mechanism of action. This guide provides an objective comparison of two fundamental orthogonal approaches: biochemical and cell-based assays, using the inhibition of the MAPK/ERK signaling pathway as an example.

The Importance of Orthogonal Validation

Relying on a single assay format can be misleading. A compound might interfere with the assay technology itself (e.g., luciferase-based reporters) or exhibit non-specific activity in a simplified in vitro environment. By using a second, independent method, researchers can confirm that the observed biological effect is a true consequence of the small molecule's interaction with its intended target in a more complex biological system. This multi-pronged approach is crucial for making informed decisions about which compounds to advance in the development process.

This guide will compare a direct, target-oriented biochemical assay with a more physiologically relevant cell-based assay to confirm the activity of small molecule inhibitors targeting Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.

Comparison of Orthogonal Assays for ERK1/2 Inhibitors

The following table summarizes quantitative data for three well-characterized ERK1/2 inhibitors, illustrating the differences in potency often observed between biochemical and cellular assays.

Small Molecule Inhibitor Biochemical Assay: In Vitro Kinase Inhibition Cell-Based Assay: Inhibition of Downstream Signaling Cell-Based Assay: Antiproliferative Activity
ERK1 IC₅₀ (nM) ERK2 IC₅₀ (nM) p-RSK IC₅₀ (nM) in A375 cells
Ulixertinib (BVD-523) N/A<0.3[1][2]140[1]
Ravoxertinib (GDC-0994) 1.1[3]0.3[3]140[3]
SCH772984 4[4][5][6]1[4][5][6]N/A

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀ (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

The data clearly shows that while these inhibitors are highly potent in direct biochemical assays against the purified ERK1/2 enzymes, their potency in cell-based assays, which measure the inhibition of a downstream target (p-RSK) or a phenotypic outcome (cell viability), is attenuated. This is expected, as in a cellular environment, factors such as cell permeability, efflux pumps, and off-target effects can influence a compound's efficacy.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for hit validation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90-RSK ERK->RSK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation RSK->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->ERK inhibits

MAPK/ERK Signaling Pathway Inhibition

Hit_Validation_Workflow Primary_Screen Primary High-Throughput Screen (HTS) Hit_Compounds Initial 'Hit' Compounds Primary_Screen->Hit_Compounds Biochemical_Assay Orthogonal Assay 1: Biochemical In Vitro Kinase Assay Hit_Compounds->Biochemical_Assay Cell_Based_Assay Orthogonal Assay 2: Cell-Based Phospho-Protein Assay Hit_Compounds->Cell_Based_Assay Confirmed_Hits Confirmed Hits Biochemical_Assay->Confirmed_Hits Cell_Based_Assay->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Hit Validation Workflow using Orthogonal Assays

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the two orthogonal assays discussed.

Orthogonal Assay 1: Biochemical In Vitro Kinase Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a small molecule against a purified kinase enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified active ERK2 enzyme and a biotinylated substrate peptide (e.g., Biotin-Elk-1) in the kinase buffer.

    • Prepare a serial dilution of the small molecule inhibitor in DMSO, followed by a further dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Prepare a detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in a TR-FRET dilution buffer.

  • Assay Procedure:

    • Add the diluted small molecule inhibitor to the wells of a low-volume 384-well plate.

    • Add the ERK2 enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide solution.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the TR-FRET detection mix.

  • Data Acquisition and Analysis:

    • Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Orthogonal Assay 2: Cell-Based Phospho-Protein Detection (Western Blot)

Objective: To determine the effect of a small molecule on the phosphorylation of a downstream target of the kinase within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., A375 melanoma cells, which have a BRAF V600E mutation leading to constitutive activation of the MAPK pathway) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the small molecule inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-RSK) overnight at 4°C.

    • As a loading control, also probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the target protein (e.g., anti-total-RSK) and a housekeeping protein (e.g., anti-GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein and/or housekeeping protein signal to determine the relative inhibition of phosphorylation at different inhibitor concentrations.

Conclusion

The use of orthogonal assays is an indispensable part of the hit validation process in small molecule drug discovery. By combining the quantitative rigor of biochemical assays with the physiological relevance of cell-based assays, researchers can gain a comprehensive understanding of a compound's activity. This dual-pronged approach provides the robust data necessary to confidently select and advance the most promising lead candidates, ultimately increasing the likelihood of success in the development of new therapeutics.

References

Benchmarking 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic Acid Against Standard-of-Care Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the hypothetical anti-inflammatory performance of the novel compound, 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, against established standard-of-care drugs for inflammatory diseases. The data presented for the thiophene derivative is based on published findings for structurally related compounds and serves as a prospective benchmark for future experimental validation.

Executive Summary

Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease represent a significant global health burden. Current treatment strategies, while effective for many patients, are often associated with limitations including adverse side effects and the development of tolerance. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical area of research. Thiophene derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory properties.[1][2][3][4][5] This guide benchmarks the anticipated performance of a representative thiophene compound, this compound (designated as "Thiophene Derivative (TD)"), against commonly used anti-inflammatory drugs.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of the hypothetical Thiophene Derivative (TD) in comparison to standard-of-care compounds. The data for TD is extrapolated from published studies on analogous thiophene-based anti-inflammatory agents.[6][7]

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundTargetAssay TypeIC50 (µM)
Thiophene Derivative (TD) (Hypothetical) COX-2Enzyme Inhibition0.67[6]
Celecoxib (NSAID)COX-2Enzyme Inhibition1.14[6]
Thiophene Derivative (TD) (Hypothetical) 5-LOXEnzyme Inhibition2.33[6]
Zileuton (LOX Inhibitor)5-LOXEnzyme Inhibition~0.5-1.0
Methotrexate (DMARD)Dihydrofolate ReductaseEnzyme Inhibition~0.01
Adalimumab (Biologic)TNF-αNeutralization~0.001

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDosingEfficacy (% Inhibition)
Thiophene Derivative (TD) (Hypothetical) Carrageenan-Induced Paw Edema50 mg/kg58.46%[6]
Indomethacin (NSAID)Carrageenan-Induced Paw Edema10 mg/kg47.73%[6]
Thiophene Derivative (TD) (Hypothetical) Collagen-Induced Arthritis-Data not available
Methotrexate (DMARD)Collagen-Induced Arthritis1 mg/kg~50-60%
Adalimumab (Biologic)Collagen-Induced Arthritis10 mg/kg~60-70%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-2 Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against cyclooxygenase-2 (COX-2).

Method:

  • Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

LPS-Stimulated Cytokine Release in Macrophages

Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Method:

  • A macrophage cell line (e.g., RAW 264.7) or primary macrophages are seeded in a multi-well plate and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[8]

  • The cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA or a multiplex cytokine assay.[8][9]

  • The percentage of cytokine inhibition at each compound concentration is calculated relative to the LPS-stimulated vehicle control.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Method:

  • Rodents (rats or mice) are fasted overnight.

  • The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.[10]

  • After a specified pre-treatment time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.[10][11]

  • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[10]

  • The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.[12]

Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic efficacy of a test compound in a chronic, autoimmune model of arthritis.

Method:

  • Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[13][14]

  • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[14]

  • The development and severity of arthritis are monitored using a clinical scoring system based on paw swelling and erythema.

  • Once arthritis is established, animals are treated with the test compound, a reference drug (e.g., methotrexate), or vehicle for a specified duration.

  • Clinical scores, body weight, and paw thickness are recorded regularly throughout the treatment period.

  • At the end of the study, joint tissues may be collected for histological analysis and measurement of inflammatory markers.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the benchmarked compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models Enzyme Assays\n(COX-2, 5-LOX) Enzyme Assays (COX-2, 5-LOX) Cell-Based Assays\n(LPS-Stimulated Cytokine Release) Cell-Based Assays (LPS-Stimulated Cytokine Release) Enzyme Assays\n(COX-2, 5-LOX)->Cell-Based Assays\n(LPS-Stimulated Cytokine Release) Acute Inflammation\n(Carrageenan Paw Edema) Acute Inflammation (Carrageenan Paw Edema) Cell-Based Assays\n(LPS-Stimulated Cytokine Release)->Acute Inflammation\n(Carrageenan Paw Edema) Lead Optimization Chronic Disease Model\n(Collagen-Induced Arthritis) Chronic Disease Model (Collagen-Induced Arthritis) Acute Inflammation\n(Carrageenan Paw Edema)->Chronic Disease Model\n(Collagen-Induced Arthritis)

Experimental workflow for anti-inflammatory drug discovery.

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[15][16][17][18]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription TD Thiophene Derivative (TD) (Hypothetical) TD->IKK inhibits

Simplified NF-κB signaling pathway and a potential point of intervention.

The MAPK and NRF2 signaling pathways are also critically involved in regulating inflammation.[19][20][21][22][23][24][25][26] The hypothetical Thiophene Derivative (TD) may exert its anti-inflammatory effects by modulating one or more of these pathways, a common mechanism for many anti-inflammatory compounds.

mechanism_comparison Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Inflammatory_Stimuli->COX2 Immune_Cells Immune Cell Proliferation & Function Inflammatory_Stimuli->Immune_Cells TNFa TNF-α Inflammatory_Stimuli->TNFa NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX2 inhibit DMARDs DMARDs (e.g., Methotrexate) DMARDs->Immune_Cells suppress Biologics Biologics (e.g., Adalimumab) Biologics->TNFa neutralize TD Thiophene Derivative (TD) (Hypothetical) TD->COX2 inhibit TD->Immune_Cells modulate? Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Immune_Cells->Inflammation TNFa->Inflammation

Comparative mechanisms of action for anti-inflammatory drugs.

Conclusion

Based on the analysis of related compounds, this compound shows potential as a novel anti-inflammatory agent. The hypothetical data suggests a promising profile, with potent in vitro inhibition of key inflammatory enzymes and significant efficacy in an in vivo model of acute inflammation. Further preclinical studies are warranted to validate these findings and to fully characterize the pharmacological profile and mechanism of action of this compound. This guide provides a framework for positioning this and similar thiophene derivatives within the current landscape of anti-inflammatory therapeutics.

References

In Vitro to In Vivo Correlation of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antibacterial agent, 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, against established sulfonamide antibiotics. The comparisons are based on the presumed mechanism of action as a dihydropteroate synthase (DHPS) inhibitor, a critical enzyme in the bacterial folate biosynthesis pathway. This document presents supporting experimental data for comparator compounds and detailed protocols for key assays to facilitate the evaluation of novel antibacterial agents.

Introduction to Dihydropteroate Synthase Inhibition

This compound belongs to the sulfonamide class of compounds, which are known to act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a key step in the de novo synthesis of folate in bacteria. As mammals obtain folate from their diet and lack the DHPS enzyme, inhibitors of this enzyme exhibit selective toxicity towards bacteria.

Comparative In Vitro Activity

The in vitro activity of DHPS inhibitors is primarily assessed through enzyme inhibition assays and determination of the minimum inhibitory concentration (MIC) against various bacterial strains.

Dihydropteroate Synthase (DHPS) Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting the DHPS enzyme. Lower IC50 values indicate greater potency.

CompoundTarget OrganismIC50 (µM)Reference
This compound E. coliData Not Available-
SulfamethoxazoleP. falciparum6 - 500[1]
SulfathiazoleB. anthracisNot Specified[1]
Various SulfonamidesE. coli0.6 - 18[1]
4,4′-Diaminodiphenylsulfone (Dapsone)E. coli20[2]
SulfadiazineE. coliKᵢ = 2.5[2]
Novel N-sulfonamide 2-pyridone (Compound 11a)Not Specified2.76 (µg/mL)[3][4]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
This compound Data Not AvailableData Not Available-
Sulfamethoxazole/Trimethoprim (19:1)Susceptible: ≤ 2/38Susceptible: ≤ 2/38[5][6]
Novel Sulfonamide Analogue (FQ5)1632[7]

Comparative In Vivo Activity

In vivo studies are crucial to assess the efficacy and pharmacokinetic properties of a potential antibiotic in a living organism.

Pharmacokinetic Parameters in Rats

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

CompoundAdministrationPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t½)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available-
Sulfamethoxazole (100 mg/kg, oral)Oral~50 µg/mL4 hours~9 hours (in humans)[8][9][10]
Trimethoprim (co-administered)Oral~1.6 µg/mL1.5 - 4 hours~8.6 hours (in humans)[9][10][11]
In Vivo Efficacy in a Murine Sepsis Model

Murine infection models are used to evaluate the therapeutic potential of an antibiotic in a disease context.

CompoundModelDosing RegimenOutcomeReference
This compound Data Not AvailableData Not AvailableData Not Available-
Sulfamethoxazole/TrimethoprimLethal enterococcal peritonitisNot Specified95% mortality (compared to 40% with ampicillin)[12]
SulfamethoxypyridazineP. carinii pneumonia~0.1-0.3 mg/kg/day in drinking waterSignificantly more effective than sulfamethoxazole[13][14]
Amoxicillin, Azithromycin, or Trimethoprim/SulfamethoxazoleC. bovis infectionProphylactic or symptomaticAmoxicillin and azithromycin showed significant efficacy[15]

Signaling and Experimental Workflow Diagrams

Folate Biosynthesis Pathway and DHPS Inhibition

folate_biosynthesis cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Purines_Thymidine Purines & Thymidine Tetrahydrofolate->Purines_Thymidine DNA_RNA DNA & RNA Synthesis Purines_Thymidine->DNA_RNA Sulfonamides 3-Amino-4-(isopropylsulfonyl) thiophene-2-carboxylic acid & other Sulfonamides Sulfonamides->DHPS Competitively Inhibits

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides on DHPS.

General Experimental Workflow for IVIVC of Antibacterial Agents

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation (IVIVC) EnzymeAssay Enzyme Inhibition Assay (e.g., DHPS) MIC Minimum Inhibitory Concentration (MIC) Assay IVIVC Establish PK/PD Relationship (e.g., MIC vs. Plasma Concentration) EnzymeAssay->IVIVC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->IVIVC PK Pharmacokinetics (PK) in Animal Models (e.g., Rat) Efficacy Efficacy Studies in Infection Models (e.g., Murine Sepsis) PK->IVIVC Toxicity Toxicology Studies Efficacy->IVIVC Clinical Clinical Trials IVIVC->Clinical Predict Human Dose & Efficacy

Caption: A generalized workflow for establishing the in vitro to in vivo correlation of a novel antibacterial agent.

Experimental Protocols

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).[16]

Materials:

  • Recombinant DHPS and DHFR enzymes

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilution or DMSO (for control).

  • Add 178 µL of a master mix containing assay buffer, DHPS, an excess of DHFR, and NADPH to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of a pre-warmed substrate mix (PABA and DHPPP).

  • Immediately monitor the decrease in absorbance at 340 nm over time at 37°C.

  • Calculate the initial reaction velocity for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20]

Materials:

  • Test compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strain of interest

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.

Protocol 3: Murine Sepsis Model for In Vivo Efficacy

This model is used to evaluate the efficacy of an antimicrobial agent in treating a systemic bacterial infection.[21][22][23][24]

Materials:

  • 8-10 week old mice (e.g., C57BL/6)

  • Pathogenic bacterial strain (e.g., E. coli)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Sterile saline

Procedure:

  • Acclimatize animals for at least 7 days.

  • Prepare a bacterial suspension of a known concentration.

  • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension. The dose should be optimized to achieve a desired mortality rate in the control group.

  • At a specified time post-infection (e.g., 1 hour), administer the test compound or vehicle control via a defined route (e.g., intravenous, subcutaneous, or oral).

  • Monitor the animals at least twice daily for clinical signs of sepsis and record survival over a set period (e.g., 7 days).

  • At the end of the study, or at a predetermined endpoint, euthanize the animals and collect blood and organs (e.g., spleen, liver) for bacterial load quantification (CFU counting) and analysis of inflammatory markers.[21]

References

A Researcher's Guide to Validating Small Molecule-Protein Interactions: A Biophysical Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical biology, the precise validation and characterization of interactions between small molecules and their protein targets are paramount. This guide provides a comparative overview of three indispensable biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA). We delve into the principles of each technique, present their key quantitative outputs in a comparative format, and provide detailed experimental protocols to aid researchers in selecting the most appropriate method for their scientific questions.

At a Glance: Comparing Key Biophysical Methods

The selection of a biophysical assay depends on various factors, including the specific information required (kinetics, thermodynamics, or simple binding), the properties of the interacting molecules, and the desired throughput. The table below summarizes the key characteristics of SPR, ITC, and DSF to facilitate a direct comparison.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF/TSA)
Primary Output Binding kinetics (ka, kd), Affinity (KD)Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Melting temperature shift (ΔTm)
Principle Change in refractive index upon binding to a sensor surfaceMeasurement of heat changes upon binding in solutionLigand-induced changes in protein thermal stability
Labeling Requirement Label-freeLabel-freeRequires a fluorescent dye or intrinsic fluorescence
Immobilization Requires immobilization of one binding partnerBoth partners are in solutionBoth partners are in solution
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low to MediumHighLow
Direct Measurement Measures binding directlyMeasures heat change directlyMeasures stability change (indirectly indicates binding)
Thermodynamics Can determine thermodynamic parameters from van't Hoff plots (multiple temperatures)Direct measurement of thermodynamic parameters in a single experimentDoes not directly provide thermodynamic data
Kinetic Information Provides real-time kinetic data (on- and off-rates)No kinetic informationNo kinetic information

Quantitative Data Comparison: A Case Study

To illustrate the type of data generated by these techniques, the following table presents a hypothetical but representative dataset for the interaction of a small molecule inhibitor with a target protein, as might be determined by SPR, ITC, and DSF.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF/TSA)
Dissociation Constant (KD) 1.2 µM1.5 µMNot directly measured
Association Rate (ka) 2.5 x 10^4 M⁻¹s⁻¹Not MeasuredNot Measured
Dissociation Rate (kd) 3.0 x 10⁻² s⁻¹Not MeasuredNot Measured
Enthalpy (ΔH) Calculated from van't Hoff-8.5 kcal/molNot Measured
Entropy (TΔS) Calculated from ΔG and ΔH-1.2 kcal/molNot Measured
Stoichiometry (n) Assumed 1:1 for fitting1.1Not Assumed
Melting Temp Shift (ΔTm) Not MeasuredNot Measured+5.2 °C

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for SPR, ITC, and DSF, as well as their logical interplay in a typical drug discovery screening cascade.

experimental_workflow_spr cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilization Protein Immobilization on Sensor Chip Injection Analyte Injection (Association) Immobilization->Injection AnalytePrep Small Molecule (Analyte) Preparation AnalytePrep->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Injection Sensorgram Generate Sensorgram Regeneration->Sensorgram Fitting Fit to Binding Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Figure 1: Experimental workflow for Surface Plasmon Resonance (SPR).

experimental_workflow_itc cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis ProteinPrep Protein in Cell Titration Incremental Ligand Injection ProteinPrep->Titration LigandPrep Small Molecule (Ligand) in Syringe LigandPrep->Titration HeatSensing Measure Heat Change Titration->HeatSensing Thermogram Generate Thermogram HeatSensing->Thermogram BindingIsotherm Integrate and Plot Binding Isotherm Thermogram->BindingIsotherm Fitting Fit to Binding Model BindingIsotherm->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

experimental_workflow_dsf cluster_prep Preparation cluster_run DSF Experiment cluster_analysis Data Analysis Mix Mix Protein, Ligand, and Fluorescent Dye Heating Gradual Temperature Increase Mix->Heating Fluorescence Monitor Fluorescence Heating->Fluorescence MeltCurve Generate Melt Curve Fluorescence->MeltCurve TmCalc Calculate Melting Temperature (Tm) MeltCurve->TmCalc DeltaTm Determine ΔTm TmCalc->DeltaTm

Figure 3: Experimental workflow for Differential Scanning Fluorimetry (DSF/TSA).

screening_cascade PrimaryScreen Primary Screen (e.g., HTS, Virtual Screen) HitTriage Hit Triage & Confirmation (DSF/TSA) PrimaryScreen->HitTriage Identified Hits AffinityKinetics Affinity & Kinetic Characterization (SPR) HitTriage->AffinityKinetics Confirmed Binders Thermodynamics Thermodynamic Profiling (ITC) AffinityKinetics->Thermodynamics Detailed Characterization LeadOpt Lead Optimization Thermodynamics->LeadOpt Thermodynamically Favorable Hits

Figure 4: Logical relationship of biophysical methods in a drug discovery cascade.

Detailed Experimental Protocols

Here, we provide generalized, yet detailed, protocols for each of the discussed biophysical methods. It is important to note that specific parameters will need to be optimized for each protein-ligand system.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of a small molecule to an immobilized protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified target protein

  • Small molecule ligand

  • Immobilization buffers (e.g., amine coupling reagents, Ni-NTA regeneration solution)

  • Running buffer (e.g., HBS-EP+)

  • DMSO for ligand stock solution

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with EDC/NHS for amine coupling).

    • Inject the protein solution to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

    • For His-tagged proteins on an NTA chip, inject the protein for capture.

  • Analyte Titration:

    • Prepare a dilution series of the small molecule in running buffer. The final DMSO concentration should be kept constant across all samples and should be low (typically < 5%) to minimize bulk refractive index effects.

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate, starting with the lowest concentration.

    • Allow sufficient time for association and dissociation phases to be observed.

    • Inject running buffer between analyte injections to allow for complete dissociation.

    • Perform a regeneration step if necessary to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (ΔH, ΔS, KD) and stoichiometry (n) of a protein-ligand interaction in solution.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Small molecule ligand

  • Dialysis buffer

  • DMSO for ligand stock solution

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the final experimental buffer.

    • Dissolve the small molecule in the same final buffer. If DMSO is required, ensure the final concentration is identical in both the protein and ligand solutions.[1]

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature and stirring speed.

    • Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and stoichiometry (n).[2]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Differential Scanning Fluorimetry (DSF/TSA)

Objective: To assess the binding of a small molecule to a protein by measuring the change in the protein's thermal stability.

Materials:

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

  • Purified target protein

  • Small molecule ligand

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer

Protocol:

  • Assay Setup:

    • In a multi-well plate (e.g., 96- or 384-well PCR plate), prepare a reaction mixture containing the protein, the fluorescent dye, and the assay buffer.

    • Add the small molecule ligand at various concentrations to the appropriate wells. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute) while continuously monitoring the fluorescence.[3]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a protein melting curve.[4]

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve.[5]

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the protein in the presence of the ligand. A positive ΔTm indicates that the ligand stabilizes the protein upon binding.[5]

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator.

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and local regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][7][8]

  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[6][9] Based on its structure, it may possess characteristics of an irritant and may be harmful if swallowed or inhaled.[4][5]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[7][9][10]

    • The label should clearly identify the contents as "Hazardous Waste" and list "this compound." Include the date when the first waste was added to the container.[9]

  • Segregation of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9]

    • Ensure that this waste is segregated from incompatible materials. As a general precaution, store it separately from strong oxidizing agents, strong acids, and strong bases.[7][11]

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[6][7][9]

    • The SAA should be inspected weekly for any signs of leakage or container degradation.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[6][9]

    • Provide the EHS department with accurate information about the waste contents.

  • Disposal of Empty Containers:

    • A container that has held this chemical should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6][10] The rinsate from this process must be collected and disposed of as hazardous waste.[6][10]

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution's policies.[6]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous waste in a laboratory setting, based on general guidelines.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[9]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[9]
Storage Time for Partially Filled Containers in SAA Up to 1 year[7]
Disposal of Opened Containers Within 6 months[6]
Disposal of Unopened Containers Within 1 year[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Accumulation cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Handle in a well-ventilated area (e.g., Fume Hood) A->B C Identify as Hazardous Waste B->C D Use a dedicated, labeled hazardous waste container C->D E Segregate from incompatible materials D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Keep container closed F->G H Weekly inspection for leaks G->H I Contact Environmental Health & Safety (EHS) for waste pickup H->I J Provide accurate waste information to EHS I->J K Empty Container? J->K L Triple-rinse with appropriate solvent K->L Yes O Dispose of container as hazardous waste K->O No M Collect rinsate as hazardous waste L->M N Deface label and dispose of container as regular trash M->N

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you handle.

References

Essential Safety and Operational Guide for 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of closely related thiophene and sulfonyl-containing compounds to ensure a high level of safety in the laboratory.

Hazard Assessment
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential to protect against splashes and airborne particles.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
Skin Protection Chemical-Resistant GlovesDouble-layered nitrile gloves are recommended to provide a robust barrier.[1] Gloves should be inspected for any signs of degradation before use and changed regularly, or immediately if contaminated.[5]
Lab Coat or Chemical-Resistant Apron/CoverallA lab coat is mandatory to protect skin and personal clothing.[1] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron or coverall made of materials like PVC or coated polyethylene is advised.[4][6]
Respiratory Protection N95 Respirator or HigherTo be used in a well-ventilated area. If there is a risk of generating dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection, such as a full-face respirator, should be used to prevent inhalation.[3][7]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are required to protect against spills.[7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials, such as absorbent pads or sand, readily accessible.[1]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.

    • Use a spatula or other appropriate tool for transferring the solid compound. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers with the compound sealed when not in use.

    • Avoid direct contact with the substance.

    • Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Post-Experiment :

    • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Properly label and store any remaining compound in a designated, well-ventilated, and secure area.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation :

    • Solid Waste : Collect unused compound, contaminated spatulas, and weighing boats in a dedicated, clearly labeled hazardous waste container.[1]

    • Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]

    • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[1]

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[1]

  • Storage and Disposal :

    • Store sealed hazardous waste containers in a designated, secure waste accumulation area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Emergency Procedures
Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material.[1] Carefully collect the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood) check_ppe Inspect and Don PPE prep_area->check_ppe spill_kit Verify Spill Kit Accessibility check_ppe->spill_kit exposure Personal Exposure (Eye, Skin, Inhalation) check_ppe->exposure weigh Weigh and Transfer (in Fume Hood) spill_kit->weigh experiment Conduct Experiment weigh->experiment spill Spill Response weigh->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure segregate_waste Segregate Waste (Solid, Liquid, PPE) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.